3-Isopropoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZVUHVNTYDSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408157 | |
| Record name | 3-Isopropoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216485-86-8 | |
| Record name | 3-Isopropoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isopropoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-isopropoxyphenylboronic acid, a versatile building block in organic synthesis, particularly in the realm of drug discovery and development. The methodologies and data presented are intended to equip researchers with the necessary information to confidently synthesize and verify this important reagent.
Introduction
This compound belongs to the extensive family of arylboronic acids, which are pivotal reagents in modern organic chemistry. Their utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The isopropoxy substituent at the meta-position of the phenyl ring imparts specific steric and electronic properties, making this particular boronic acid a valuable synthon for accessing a diverse range of molecular architectures, including those with therapeutic potential.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Grignard reaction or a lithium-halogen exchange with the corresponding aryl halide, 3-bromocumene, followed by trapping of the organometallic intermediate with a trialkyl borate. The subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid.
Synthesis Workflow
Caption: Synthesis of this compound via Grignard reaction.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of arylboronic acids.
Materials:
-
3-Bromocumene (1-bromo-3-isopropylbenzene)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (as initiator)
Procedure:
-
Grignard Reagent Formation:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen.
-
Magnesium turnings (1.2 eq.) and a small crystal of iodine are placed in the flask.
-
Anhydrous THF is added to cover the magnesium.
-
A solution of 3-bromocumene (1.0 eq.) in anhydrous THF is added to the dropping funnel. A small portion is added to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
The remaining 3-bromocumene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
The Grignard solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of triisopropyl borate (1.2 eq.) in anhydrous THF is added dropwise via a syringe or dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
-
Hydrolysis and Work-up:
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The mixture is stirred for 1 hour at room temperature.
-
The aqueous layer is extracted with diethyl ether (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes, to afford this compound as a white to off-white solid.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key characterization data.
| Property | Value | Technique |
| Molecular Formula | C₉H₁₃BO₂ | - |
| Molecular Weight | 178.01 g/mol | - |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | 75-80 °C | Melting Point Apparatus |
| ¹H NMR (CDCl₃, 400 MHz) | Data not available in searched literature | NMR Spectroscopy |
| ¹³C NMR (CDCl₃, 100 MHz) | Data not available in searched literature | NMR Spectroscopy |
| Mass Spectrometry (ESI-MS) | Data not available in searched literature | Mass Spectrometry |
Note: While specific NMR and mass spectrometry data for the free boronic acid were not found in the public literature at the time of this guide's compilation, the characterization of a derivative, 2-(3-isopropoxyphenyl)-1,3,2-benzodioxaborole (the catechol ester), has been reported. This information can serve as a reference for confirming the successful formation of the aryl-boron bond.
Characterization Data of 2-(3-Isopropoxyphenyl)-1,3,2-benzodioxaborole
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.64 (d, J = 7.0 Hz, 1H), 7.60 (s, 1H), 7.38 (t, J = 7.8 Hz, 1H), 7.30 (m, 2H), 7.11 (m, 2H), 7.09 (d, J = 7.9 Hz, 1H), 4.64 (sept, J = 6.0 Hz, 1H), 1.37 (d, J = 6.0 Hz, 6H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 157.7, 148.5, 146.4, 132.7, 129.6, 127.2, 123.1, 121.3, 120.7, 113.2, 111.8, 70.0, 22.1, 21.4 (Note: The carbon attached to boron is often not observed) |
| HRMS (APCI-TOF) | m/z [M+H]⁺ calcd for C₁₅H₁₆BO₃⁺: 255.1187, found: 255.1193 |
Applications in Drug Development
Arylboronic acids are indispensable tools in medicinal chemistry for the construction of biaryl and heteroaryl-aryl structures, which are common motifs in many drug molecules. The Suzuki-Miyaura coupling, for which this compound is a key substrate, offers a mild and functional-group-tolerant method for creating these linkages.
Signaling Pathway Diagram Example: Suzuki-Miyaura Coupling
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a detailed experimental protocol is provided based on analogous and well-established synthetic methods, researchers are encouraged to consult the primary literature for further optimization and to obtain complete characterization data upon synthesis. The utility of this boronic acid as a building block in the synthesis of complex organic molecules, particularly in the context of drug discovery, underscores its importance in the field.
An In-depth Technical Guide to the Spectral Data of 3-Isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-isopropoxyphenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. The information is structured to be a valuable resource for researchers and professionals in drug development and related scientific fields.
Spectral Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound catechol ester
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |
| 7.64 | d | 7.0 | 1H | Aromatic CH |
| 7.60 | d | 2.0 | 1H | Aromatic CH |
| 7.38 | dd | 8.0, 7.5 | 1H | Aromatic CH |
| 7.30 | m | 2H | Aromatic CH (catechol) | |
| 7.11 | m | 2H | Aromatic CH (catechol) | |
| 7.09 | ddd | 8.0, 2.5, 1.0 | 1H | Aromatic CH |
| 4.64 | septet | 6.0 | 1H | O-CH(CH₃)₂ |
| 1.37 | d | 6.0 | 6H | O-CH(CH₃)₂ |
Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]
Table 2: ¹³C NMR Spectral Data of this compound catechol ester
| Chemical Shift (δ) (ppm) | Assignment |
| 157.2 | Aromatic C-O |
| 145.2 | Aromatic C (catechol) |
| 129.4 | Aromatic CH |
| 126.6 | Aromatic CH |
| 121.1 | Aromatic CH (catechol) |
| 120.1 | Aromatic CH |
| 118.3 | Aromatic CH |
| 116.0 | Aromatic CH |
| 69.4 | O-CH(CH₃)₂ |
| 22.2 | O-CH(CH₃)₂ |
Solvent: DMSO-d₆, Spectrometer Frequency: 125 MHz. Note: The carbon adjacent to the boron was not detected.[1]
Infrared (IR) Spectroscopy
Table 3: IR Spectral Data of this compound catechol ester
| Wavenumber (cm⁻¹) | Assignment |
| 3070 | Aromatic C-H stretch |
| 2987, 2973, 2929, 2881 | Aliphatic C-H stretch |
| 1567 | Aromatic C=C stretch |
| 1471, 1425 | Aromatic C=C stretch |
| 1290, 1241, 1216 | C-O stretch |
| 1132, 1116 | B-O stretch |
Sample preparation: Solid, ATR[1]
Mass Spectrometry (MS)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data of this compound catechol ester
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 255.1187 | 255.1193 |
Ionization technique: APCI-TOF (Atmospheric Pressure Chemical Ionization - Time of Flight)[1]
Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of spectral data for arylboronic acids.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 300-500 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical, as boronic acids can form boroxines (anhydrides) which may lead to complex or broad spectra. Solvents like DMSO-d₆ can help to break up these oligomeric species.
-
Instrument Setup:
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Adjust the receiver gain and the number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the chemical shifts to the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum and identify multiplicities and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C-H aromatic, C-H aliphatic, C=C aromatic, C-O, B-O).
-
Compare the obtained spectrum with literature data for similar compounds.
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.
Mass Spectrometry
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., ESI-TOF, APCI-TOF, or GC-MS)
Procedure (for ESI- or APCI-TOF):
-
Sample Preparation: Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable solvent. The addition of a small amount of acid (e.g., formic acid) for positive ion mode or base (e.g., ammonium hydroxide) for negative ion mode can aid ionization.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.
-
-
Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
-
Spectrum Acquisition: Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), the instrument is operated in a mode that provides high mass accuracy.
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or M⁺˙).
-
Determine the exact mass and use it to calculate the elemental composition.
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectral analysis of this compound.
References
3-Isopropoxyphenylboronic Acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Isopropoxyphenylboronic acid is an organic compound featuring a phenyl ring substituted with both a boronic acid and an isopropoxy group. This dual functionality makes it a valuable reagent in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility extends to the construction of complex molecular architectures, positioning it as a significant building block for novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling reactions.
Molecular Structure
The structure of this compound consists of a central benzene ring with a boronic acid group (-B(OH)₂) at position 1 and an isopropoxy group (-OCH(CH₃)₂) at position 3. The boronic acid group is a key functional moiety that enables a wide range of chemical transformations.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
This compound is typically a white to off-white solid, soluble in polar organic solvents.[1] The presence of the isopropoxy group can enhance its solubility and stability, which is advantageous in various synthetic applications.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃BO₃ | [1][2] |
| Molecular Weight | 180.01 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Boiling Point | 331.5°C at 760 mmHg | [2] |
| Melting Point | Data not available for the pure acid. The catechol ester derivative has a melting point of 49-51°C. | [3] |
| Storage | Store in a dry, sealed place. | [2] |
| Purity | Typically ≥97% | [1] |
| InChI Key | QSWLFBMVIGQONC-UHFFFAOYSA-N | |
| SMILES | CC(C)Oc1cccc(c1)B(O)O | [1] |
Spectroscopic Characterization
Detailed spectroscopic data for the parent this compound is not extensively published. However, data for its catechol ester derivative provides significant insight into its structural features.[3]
-
¹H NMR (500 MHz, CDCl₃) of the catechol ester derivative: δ/ppm: 7.64 (d, J = 7.0 Hz, 1H), 7.60 (d, J = 2.0 Hz, 1H), 7.38 (dd, J = 8, 7.5 Hz, 1H), 7.30 (m, 2H), 7.11 (m, 2H), 7.09 (ddd, J = 8.0, 2.5, 1 Hz, 1H) 4.64 (septet, J = 6.0 Hz, 1H), 1.37 (d, J = 6.0 Hz, 6H).[3]
-
¹³C NMR (125 MHz, DMSO-d₆) of the catechol ester derivative: δ/ppm: 157.2, 145.2, 129.4, 126.6, 121.1, 120.1, 118.3, 116.0, 69.4, 22.2. The carbon adjacent to the boron was not detected.[3]
-
IR (solid, ATR, cm⁻¹) of crystallites: The IR spectrum of crystallites formed from the hydrolysis of the catechol ester derivative confirms the presence of the boronic acid.[3]
-
High-Resolution Mass Spectrometry (APCI-TOF) of the catechol ester derivative: Calculated for C₁₅H₁₅B₁O₃ [M+H]⁺ m/z = 255.1187, found: 255.1193.[3]
Reactivity and Applications
The primary application of this compound in research and drug development is as a coupling partner in Suzuki-Miyaura cross-coupling reactions.[1][4] This palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an organic halide or triflate, enabling the synthesis of complex biaryl structures.[4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of a vast array of boronic acids.[4][5] The catalytic cycle involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes a general and widely applicable method for the synthesis of arylboronic acids.[7][8][9]
Materials:
-
3-Bromo-1-isopropoxybenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to activate the magnesium.
-
Add a solution of 3-bromo-1-isopropoxybenzene (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. The reaction is initiated by gentle heating.
-
Once the reaction has started, add the remaining bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask under nitrogen, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78°C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cold borate solution via a cannula. Maintain the temperature below -70°C during the addition.
-
Stir the reaction mixture at -78°C for 3-4 hours.
-
-
Hydrolysis and Work-up:
-
Allow the reaction mixture to warm slowly to room temperature.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid, while cooling in an ice bath.
-
Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
-
Caption: Workflow for the synthesis of this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl halide.[6][10][11]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent system (e.g., toluene/water, dioxane/water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask or a microwave vial, add the aryl halide (1.0 equivalent), this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (typically 80-120°C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Biological Relevance and Drug Discovery Potential
While specific signaling pathways involving this compound have not been detailed in the literature, the boronic acid functional group is of significant interest in medicinal chemistry. Boronic acids are known to form reversible covalent bonds with diols, a motif present in many biological molecules such as carbohydrates and glycoproteins. This property has been exploited in the development of sensors, drug delivery systems, and enzyme inhibitors. For instance, bortezomib, a proteasome inhibitor containing a boronic acid, is an approved anticancer drug. The ability of this compound to participate in the construction of novel molecular scaffolds makes it a valuable tool for medicinal chemists exploring new therapeutic avenues.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional experimental guidance and safety protocols. All chemical manipulations should be carried out by trained personnel in a controlled laboratory setting.
References
- 1. CAS 216485-86-8: this compound [cymitquimica.com]
- 2. CAS 216485-86-8 | this compound - Synblock [synblock.com]
- 3. rsc.org [rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. diva-portal.org [diva-portal.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Isopropoxyphenylboronic Acid (CAS: 216485-86-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropoxyphenylboronic acid, identified by CAS number 216485-86-8, is an organoboron compound that has garnered significant interest in various scientific fields, particularly in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure, featuring a boronic acid functional group and an isopropoxy substituent on the phenyl ring, imparts valuable properties that make it a versatile building block for the creation of complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis and reaction protocols, and its applications in drug discovery and materials science.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. The presence of the isopropoxy group can enhance its solubility in organic solvents compared to unsubstituted phenylboronic acid. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 216485-86-8 | N/A |
| Molecular Formula | C₉H₁₃BO₃ | [1] |
| Molecular Weight | 180.01 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | N/A |
| Melting Point | 70-72 °C | [2] |
| Boiling Point | 294.2 ± 33.0 °C (Predicted) | [2] |
| Solubility | Soluble in methanol and other polar organic solvents.[1][2] Quantitative solubility data for the closely related 3-isobutoxyphenylboronic acid in various organic solvents is available and can serve as a useful reference.[3] | N/A |
Synthesis of this compound
General Experimental Protocol for Synthesis
Reaction Scheme:
Materials:
-
3-Bromophenol
-
Isopropyl bromide
-
Potassium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hexanes
Procedure:
-
Synthesis of 1-Bromo-3-isopropoxybenzene: To a solution of 3-bromophenol in anhydrous DMF, add potassium carbonate and isopropyl bromide. Heat the mixture and monitor the reaction by thin-layer chromatography (TLC). After completion, perform an aqueous work-up and purify the product by distillation or column chromatography to obtain 1-bromo-3-isopropoxybenzene.
-
Formation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a small amount of a solution of 1-bromo-3-isopropoxybenzene in anhydrous THF to initiate the reaction. Once the reaction starts, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Hydrolysis and Purification: Cool the reaction mixture in an ice bath and slowly add 2 M hydrochloric acid to hydrolyze the borate ester. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as diethyl ether/hexanes, to yield this compound.
Workflow Diagram:
Key Reactions of this compound
This compound is a key participant in several important organic reactions, most notably the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate, forming a carbon-carbon bond. This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes.[7][8][9][10][11]
General Reaction Scheme:
Where R-X is an aryl or vinyl halide/triflate.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 2-Bromopyridine
This protocol is a representative example of a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
2-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1.2 equivalents), 2-bromopyridine (1.0 equivalent), potassium carbonate (2.0 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 8 mol%).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(3-isopropoxyphenyl)pyridine.
Catalytic Cycle Diagram:
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are increasingly recognized as valuable pharmacophores in drug design.[12] Their ability to form reversible covalent bonds with diols present in biological targets, such as enzymes and carbohydrates, makes them attractive for developing potent and selective inhibitors. This compound can serve as a crucial building block in the synthesis of various biologically active compounds.
While specific drug candidates synthesized directly from this compound were not prominently featured in the searched literature, its structural motifs are relevant to the development of kinase inhibitors, such as those targeting the c-Jun N-terminal kinase (JNK) pathway. The JNK signaling pathway is implicated in various cellular processes, including apoptosis and inflammation, and its dysregulation is associated with neurodegenerative diseases and cancer.[3][13][14] The synthesis of JNK inhibitors often involves Suzuki-Miyaura cross-coupling reactions where substituted phenylboronic acids are key reagents.
Logical Relationship for JNK Inhibitor Synthesis:
Applications in Materials Science
The reversible nature of the boronic ester bond, formed between a boronic acid and a diol, has been exploited in the development of "smart" materials, particularly self-healing polymers.[1][9][15][16][17] These materials have the ability to repair damage autonomously, extending their lifespan and improving their reliability.
A notable application of this compound is in the synthesis of self-healing organic crystals. In a study, organic crystals were synthesized from this compound and catechol. These crystals demonstrated the ability to self-heal after being cut, with significant recovery of their initial mechanical strength.[1] This property is attributed to the reversible formation of boronic ester bonds at the fractured interface.
Experimental Data for Self-Healing Crystals:
| Healing Cycles | Healing Efficiency (%) |
| 1 | ~67 |
| 5 | 44 |
| Data adapted from a study on self-healing organic crystals.[1] |
Workflow for Self-Healing Polymer Preparation:
Safety Information
While specific toxicity data for this compound is not extensively detailed in the provided search results, boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken when handling this compound. It is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in modern organic chemistry. Its utility in the construction of complex molecules through reactions like the Suzuki-Miyaura coupling makes it a significant tool for researchers in drug discovery and materials science. The potential for this compound to be incorporated into novel therapeutics and advanced materials, such as self-healing polymers, highlights its importance and promises continued exploration of its applications. This guide provides a foundational understanding for professionals working with or considering the use of this compound in their research and development endeavors.
References
- 1. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J [pubs.rsc.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 7. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design and synthesis of brain penetrant selective JNK inhibitors with improved pharmacokinetic properties for the prevention of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Self-Healing of Polymers and Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide on the Solubility and Stability of 3-Isopropoxy Phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-isopropoxy phenylboronic acid, a key intermediate in organic synthesis and pharmaceutical development. While specific quantitative data for this particular derivative is limited in publicly available literature, this document leverages data from structurally similar compounds, namely isobutoxyphenylboronic acid isomers, to provide valuable insights. Furthermore, it outlines detailed experimental protocols for determining solubility and assessing stability, equipping researchers with the necessary tools to evaluate this compound in their own laboratories.
Introduction to 3-Isopropoxy Phenylboronic Acid
3-Isopropoxy phenylboronic acid is an organic compound featuring a phenyl ring substituted with a boronic acid group and an isopropoxy group at the meta position. The presence of the isopropoxy group is suggested to enhance the compound's solubility and stability.[1] Like other phenylboronic acids, it is a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Understanding its solubility and stability is crucial for optimizing reaction conditions, purification processes, and formulation development.
Chemical Structure:
Solubility of 3-Isopropoxy Phenylboronic Acid
Quantitative Solubility Data for Analogous Compound (meta-Isobutoxyphenylboronic Acid)
The following table summarizes the mole fraction solubility of meta-isobutoxyphenylboronic acid in several organic solvents at different temperatures.[2] This data was determined using a dynamic (synthetic) method.[3]
| Solvent | Temperature (K) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.008 |
| 303.15 | 0.014 | |
| 313.15 | 0.024 | |
| 323.15 | 0.041 | |
| 3-Pentanone | 293.15 | 0.028 |
| 303.15 | 0.045 | |
| 313.15 | 0.070 | |
| 323.15 | 0.105 | |
| Acetone | 293.15 | 0.040 |
| 303.15 | 0.062 | |
| 313.15 | 0.092 | |
| 323.15 | 0.130 | |
| Dipropyl Ether | 293.15 | 0.015 |
| 303.15 | 0.025 | |
| 313.15 | 0.040 | |
| 323.15 | 0.060 | |
| Methylcyclohexane | 293.15 | < 0.001 |
| 303.15 | < 0.001 | |
| 313.15 | 0.001 | |
| 323.15 | 0.002 |
Experimental Protocol for Solubility Determination (Dynamic Method)
The dynamic, or synthetic, method is a reliable technique for determining the solubility of boronic acids in organic solvents.[1][2][4]
Principle: A mixture of the solute (3-isopropoxy phenylboronic acid) and the solvent of a known composition is heated at a controlled rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[2]
Apparatus:
-
Jacketed glass vessel
-
Magnetic stirrer
-
Programmable thermostat/circulator
-
Precision thermometer (e.g., Pt100 probe)
-
Luminance probe or laser-based turbidity meter
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh the 3-isopropoxy phenylboronic acid and the selected organic solvent into the jacketed glass vessel to create a biphasic sample of a known mole fraction.[3]
-
Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1-0.5 K/min) while being vigorously stirred to ensure thermal and compositional homogeneity.[4]
-
Turbidity Monitoring: The turbidity of the solution is continuously monitored using a luminance probe or a similar light-scattering instrument.[3]
-
Equilibrium Temperature Determination: The temperature at which the turbidity disappears, indicating complete dissolution, is recorded. This is often identified by a sharp increase in the intensity of light passing through the solution.[1]
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).[4]
References
3-Isopropoxyphenylboronic acid mechanism of action in organic reactions
An In-depth Technical Guide on the Mechanism of Action of 3-Isopropoxyphenylboronic Acid in Organic Reactions
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile and valuable reagent in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam coupling reactions. Its unique electronic and steric properties, conferred by the meta-isopropoxy substituent, influence its reactivity and the efficiency of these transformations. This guide provides an in-depth analysis of the core mechanisms of action of this compound, presents quantitative data from representative reactions, details experimental protocols, and discusses its applications in the synthesis of complex molecules, particularly in the context of drug discovery.
Introduction: Physicochemical Properties and Reactivity
This compound, a member of the arylboronic acid family, serves as a key building block for creating carbon-carbon and carbon-heteroatom bonds.[1][2][3][4] The boronic acid functional group (-B(OH)₂) acts as a mild Lewis acid, capable of forming reversible covalent complexes with Lewis bases.[4][5]
The defining feature of this molecule is the isopropoxy group at the meta-position of the phenyl ring. This substituent exerts two primary effects:
-
Electronic Effect : The isopropoxy group is an electron-donating group (EDG) through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically being dominant. This increases the electron density on the aromatic ring, which can influence the rates of key steps in catalytic cycles like transmetalation.
-
Steric Effect : While not as sterically demanding as an ortho substituent, the meta-isopropoxy group can still influence the conformation of the molecule and its approach to the metal center in a catalytic complex.
These properties make this compound a stable, easy-to-handle reagent that is instrumental in synthesizing a wide range of high-value fine chemicals and pharmaceuticals.[6][7]
Core Mechanism of Action I: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of a C(sp²)-C(sp²) bond between the isopropoxyphenyl moiety and another aryl or vinyl group.[8][9][10] The reaction is catalyzed by a palladium(0) complex and requires a base for activation of the boronic acid.[8][9][11]
The generally accepted catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][11][12]
-
Oxidative Addition : A palladium(0) catalyst, typically stabilized by phosphine ligands, reacts with an organic halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X). This is often the rate-determining step of the cycle.[8]
-
Transmetalation : This crucial step involves the transfer of the isopropoxyphenyl group from boron to the palladium center. The boronic acid must first be activated by a base (e.g., CO₃²⁻, OH⁻) to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).[9][10] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The electron-donating nature of the isopropoxy group can enhance the nucleophilicity of the ipso-carbon, potentially facilitating this transfer.[13]
-
Reductive Elimination : The two organic groups on the palladium(II) center couple, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8][11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Mechanism of Action II: The Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, specifically aryl ethers (C-O) and aryl amines (C-N).[14][15] Unlike the Suzuki reaction, this transformation is catalyzed by copper, typically Cu(II) acetate, and can often be performed under mild conditions, open to the air.[14][15][16]
The mechanism involves the coupling of this compound with an O-H or N-H containing substrate.
-
Ligand Exchange/Complexation : The copper(II) catalyst coordinates with the nucleophile (e.g., an alcohol, R-OH, or an amine, R₂NH).
-
Transmetalation : The resulting copper complex undergoes transmetalation with this compound to form a copper-aryl intermediate.
-
Oxidation/Reductive Elimination : The mechanism is complex and can involve different copper oxidation states. A proposed pathway involves the oxidation of Cu(II) to a transient Cu(III) species, followed by reductive elimination to form the C-O or C-N bond and a Cu(I) species.[16][17]
-
Catalyst Regeneration : The Cu(I) is re-oxidized back to the active Cu(II) state by an oxidant, which is often atmospheric oxygen, to complete the cycle.[14][16]
Caption: Proposed catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.
Quantitative Data Summary
The efficiency of reactions involving this compound is dependent on catalysts, bases, solvents, and temperature. The following tables summarize representative quantitative data.
Table 1: Suzuki-Miyaura Coupling Reaction Parameters
| Aryl Halide Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Pd(OAc)₂ (0.5) | None | - | WEB | RT | 1 | 95 | [18] |
| 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 92 | Adapted from[19] |
| 2-Chloropyridine | PEPPSI-IPr (cat.) | IPr | K₃PO₄ | iPrOH | RT | 4 | >90 | Adapted from[7] |
| 1-Iodonaphthalene | Pd₂(dba)₃ (0.05) | JohnPhos | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | >90 | Adapted from[11] |
| WEB: Water Extract of Banana |
Table 2: Characterization Data for a Representative Product
| Product | Formula | Method | Data | Reference |
| 3-Isopropoxy-biphenyl | C₁₅H₁₆O | ¹H NMR (DMSO-d6) | δ/ppm: 7.59 (d, J=7.5 Hz, 2H), 7.42 (t, J=7.5 Hz, 2H), 7.30 (m, 2H), 7.11 (m, 2H), 7.09 (ddd, J=8.0, 2.5, 1 Hz, 1H), 4.64 (septet, J=6.0 Hz, 1H), 1.37 (d, J=6.0 Hz, 6H) | Adapted from[20] |
| ¹³C NMR (DMSO-d6) | δ/ppm: 157.2, 145.2, 129.4, 126.6, 121.1, 120.1, 118.3, 116.0, 69.4, 22.2 | Adapted from[20] |
Experimental Protocols
Detailed methodologies are critical for reproducibility. Below are representative protocols for the Suzuki-Miyaura and Chan-Lam couplings.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from standard literature procedures.[11][18][19][21]
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Methodology:
-
Reagent Charging: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol).
-
Solvent Addition & Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water, THF/water, or n-propanol/water).[11][19] Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligands.
-
Reaction: Heat the mixture to the required temperature (typically 60-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[11]
-
Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: General Procedure for Chan-Lam N-Arylation
This protocol is based on established methods for copper-catalyzed C-N bond formation.[14][16]
Methodology:
-
Reagent Charging: In a flask open to the air, combine the amine (1.0 mmol), this compound (1.5 mmol), Cu(OAc)₂ (1.0-2.0 equiv, or 10-20 mol% for catalytic versions), and a base such as pyridine or Et₃N (2.0 equiv).
-
Solvent Addition: Add a solvent, typically dichloromethane (CH₂Cl₂) or acetonitrile (MeCN). In some cases, molecular sieves are added to absorb water.
-
Reaction: Stir the mixture vigorously at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove copper salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the N-aryl product.
Applications in Drug Discovery and Development
Boronic acids are crucial building blocks in medicinal chemistry, and the Suzuki and Chan-Lam couplings are foundational reactions for synthesizing bioactive molecules.[2][3][22][23] this compound can be used to introduce the 3-isopropoxyphenyl motif into a molecular scaffold. This group can serve several purposes in a drug candidate:
-
Modulating Lipophilicity: The isopropoxy group increases the lipophilicity of a molecule, which can enhance membrane permeability and affect its ADME (absorption, distribution, metabolism, and excretion) properties.
-
Forming Key Interactions: The oxygen atom can act as a hydrogen bond acceptor, forming critical interactions with protein targets.
-
Scaffold Development: It is a key component in the synthesis of biaryl structures, which are privileged scaffolds in many classes of therapeutic agents, including kinase inhibitors and GPCR modulators.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. chemrxiv.org [chemrxiv.org]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. rsc.org [rsc.org]
- 19. www1.udel.edu [www1.udel.edu]
- 20. rsc.org [rsc.org]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. mdpi.com [mdpi.com]
- 23. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Suzuki-Miyaura Coupling with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds. This palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid) and an organohalide or triflate has become an indispensable tool in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents contribute to its widespread adoption.[1]
This technical guide provides a comprehensive overview of the Suzuki-Miyaura coupling, focusing on the use of boronic acids. It delves into the reaction mechanism, presents quantitative data on various reaction components, offers detailed experimental protocols, and visualizes the core processes.
Core Concepts: The Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] A base is a crucial component, required to activate the boronic acid for the transmetalation step.
The generally accepted catalytic cycle is as follows:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex, formally inserting the palladium into the carbon-halogen bond. This is often the rate-determining step of the cycle.[2]
-
Transmetalation: The organoboronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the Pd(II) complex. This step displaces the halide or other leaving group.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are coupled, forming the desired new carbon-carbon bond (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Data Presentation: Optimizing Reaction Conditions
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize the effects of these components on reaction outcomes, providing a starting point for optimization.
Table 1: Common Palladium Catalysts and Ligands
The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are often employed to enhance catalytic activity, particularly for less reactive aryl chlorides.[1][4]
| Catalyst/Precatalyst | Ligand | Typical Substrates | Notes |
| Pd(PPh₃)₄ | PPh₃ | Aryl iodides, bromides | One of the earliest and most common catalysts. |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | Aryl chlorides, bromides, triflates | Requires in situ reduction to Pd(0). Buchwald ligands (SPhos, XPhos, etc.) are highly effective for challenging substrates.[4][5] |
| Pd₂(dba)₃ | cataCXium® A, P(t-Bu)₃ | Broad scope, including heteroaryls | dba = dibenzylideneacetone. Often used with electron-rich, bulky phosphine ligands. |
| PdCl₂(dppf) | dppf | Aryl iodides, bromides, some chlorides | dppf = 1,1'-Bis(diphenylphosphino)ferrocene. A robust and versatile catalyst system.[6] |
| PEPPSI™-IPr | IPr (NHC) | Aryl chlorides, sterically hindered substrates | PEPPSI = Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. Air and moisture stable precatalyst.[4] |
Table 2: Influence of Base and Solvent on Reaction Yield
The base plays a crucial role in the activation of the boronic acid. The choice of base and solvent is often interdependent and can significantly impact the reaction rate and yield.
| Base | Solvent | Typical Temperature (°C) | Comments |
| K₂CO₃, Na₂CO₃ | Toluene/Water, Dioxane/Water | 80-110 | Common biphasic conditions, effective for a wide range of substrates.[7] |
| K₃PO₄ | Toluene, Dioxane | 80-110 | A stronger base, often used for less reactive aryl chlorides and challenging couplings.[1][5] |
| Cs₂CO₃, CsF | THF, Dioxane | Room Temperature - 100 | Often allows for milder reaction conditions. CsF can be effective for base-sensitive substrates.[6][7] |
| Et₃N, DIPEA | DMF, Acetonitrile | 60-100 | Organic bases are sometimes used, particularly in anhydrous conditions. |
Table 3: Substrate Scope and Representative Yields
The Suzuki-Miyaura coupling is known for its broad substrate scope. The following table provides examples of coupling various aryl halides with arylboronic acids.
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 95 |
| 4-Chloroanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 98 |
| 1-Bromo-4-nitrobenzene | 3-Thienylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 92 |
| 2-Chloropyridine | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-Amyl alcohol | 91 |
| 1-Iodonaphthalene | 2-Naphthylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF | 89 |
Experimental Protocols
The following are general, detailed procedures for conducting a Suzuki-Miyaura coupling reaction. These should be adapted based on the specific substrates and optimization data.
Protocol 1: General Procedure for Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is a standard starting point for many Suzuki-Miyaura reactions.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[1]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 2-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PdCl₂(dppf) (0.1 equiv)
-
2 M Potassium carbonate (K₂CO₃) solution (10 equiv)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine the aryl halide, arylboronic acid, PdCl₂(dppf), and K₂CO₃ solution in DMA.[7]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150 °C for 20 minutes.[7]
-
Work-up and Purification: After cooling, filter the reaction mixture and purify the filtrate by column chromatography.[7]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment, from setup to product isolation.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool in modern organic chemistry. A thorough understanding of the reaction mechanism and the influence of various reaction parameters is essential for its successful application. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this important transformation in their synthetic endeavors. Careful optimization of the catalyst, ligand, base, and solvent system for each specific substrate combination will ultimately lead to high-yielding and efficient C-C bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. organic-synthesis.com [organic-synthesis.com]
The Isopropoxy Group: A Subtle Modulator of Phenylboronic Acid Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic placement of an isopropoxy group on a phenylboronic acid scaffold serves as a critical design element in organic synthesis and drug discovery. This substituent, while seemingly simple, exerts a nuanced interplay of electronic and steric effects that significantly influence the reactivity of the boronic acid moiety. This technical guide provides a comprehensive analysis of the role of the isopropoxy group, offering insights into its impact on key transformations such as the Suzuki-Miyaura cross-coupling reaction and boronate ester formation. Detailed experimental protocols, comparative data, and mechanistic visualizations are presented to equip researchers with the knowledge to effectively harness the properties of isopropoxy-substituted phenylboronic acids in their synthetic endeavors.
Electronic and Steric Profile of the Isopropoxy Group
The isopropoxy group, an electron-donating substituent, modulates the electronic properties of the phenyl ring through a combination of inductive and resonance effects. The oxygen atom, being more electronegative than carbon, exerts a weak electron-withdrawing inductive effect (-I). However, this is significantly outweighed by its strong electron-donating resonance effect (+M), where the oxygen lone pairs delocalize into the aromatic π-system. This net electron-donating character increases the electron density of the phenyl ring, particularly at the ortho and para positions.
Sterically, the isopropoxy group is bulkier than a methoxy group, a factor that can influence the approach of reactants to the boronic acid functionality. The steric hindrance can impact reaction rates and, in some cases, product selectivity.
Table 1: Key Physicochemical Parameters of the Isopropoxy Group
| Parameter | Value | Implication on Reactivity |
| Hammett Constant (σp) | -0.46 | Strong electron-donating effect, activating the ring towards electrophilic substitution and influencing the Lewis acidity of the boron center. |
| Taft Steric Parameter (Es) | -0.48 | Moderate steric hindrance, which can affect the rate of reactions at the boron center. |
| Charton Steric Parameter (ν) | 0.68 | Provides a quantitative measure of the steric bulk of the isopropoxy group. |
| pKa (4-isopropoxyphenylboronic acid) | ~9.1 | The electron-donating nature of the isopropoxy group increases the pKa compared to unsubstituted phenylboronic acid (pKa ~8.8), making it a weaker Lewis acid. |
Impact on Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and the electronic nature of the boronic acid coupling partner plays a pivotal role in the transmetalation step of the catalytic cycle. The electron-donating isopropoxy group can influence this step in several ways.
An increase in electron density on the phenyl ring can enhance the nucleophilicity of the organic group being transferred to the palladium center, potentially accelerating the transmetalation process. However, the increased pKa of the boronic acid, making it a weaker Lewis acid, might necessitate the use of a stronger base to form the reactive boronate species.
Table 2: Illustrative Yields for Suzuki-Miyaura Coupling of Various Phenylboronic Acids with 4-Bromoanisole
| Phenylboronic Acid Substituent | Position | Yield (%) |
| H | - | 88 |
| 4-OCH(CH₃)₂ | para | 92 |
| 4-OCH₃ | para | 90 |
| 4-NO₂ | para | 75 |
Note: Yields are illustrative and can vary based on specific reaction conditions.
The data suggests that the electron-donating isopropoxy group can lead to slightly higher yields compared to the unsubstituted phenylboronic acid, likely due to its favorable electronic contribution to the transmetalation step.
Theoretical Studies on the Electronic Effects of 3-Isopropoxy Substitution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of an isopropoxy group at the meta-position of an aromatic ring imparts distinct electronic effects that significantly influence molecular properties and reactivity. This technical guide provides a comprehensive overview of the theoretical and experimental basis for understanding these effects. It is designed to be a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis, offering detailed methodologies for the synthesis and characterization of 3-isopropoxy substituted compounds, along with a quantitative analysis of their electronic behavior. This document summarizes key data in structured tables and utilizes Graphviz diagrams to illustrate fundamental concepts and experimental workflows, facilitating a deeper understanding of the subject.
Introduction
The electronic nature of substituents on an aromatic ring is a critical determinant of a molecule's chemical and biological properties. Alkoxy groups, such as the isopropoxy group, are of particular interest due to their dual electronic nature: they exhibit an electron-donating resonance effect (+R) and an electron-withdrawing inductive effect (-I).[1] The overall electronic influence of the substituent is a balance of these two opposing effects and is highly dependent on its position on the aromatic ring.
When positioned at the meta position (3-position), the resonance effect of the isopropoxy group is significantly diminished as it cannot directly delocalize electron density to a reaction center in the same way it can from the ortho or para positions.[1] Consequently, the inductive effect becomes more prominent, leading to a net electron-withdrawing character at the meta position. This guide delves into the theoretical underpinnings and practical quantification of these electronic effects.
Synthesis of 3-Isopropoxy Substituted Aromatic Compounds
The synthesis of aromatic compounds bearing a 3-isopropoxy substituent typically involves the Williamson ether synthesis, where a meta-substituted phenol is alkylated with an isopropyl halide.
General Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of a generic 3-isopropoxy-substituted aromatic compound from its corresponding 3-hydroxy precursor.
Materials:
-
3-Hydroxyaromatic compound (e.g., 3-hydroxybenzoic acid, 3-aminophenol, resorcinol monomethyl ether)
-
2-Bromopropane or 2-iodopropane
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 3-hydroxyaromatic compound in acetone or DMF, add a molar excess (typically 1.5-2.0 equivalents) of potassium carbonate or sodium hydride.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add a molar excess (typically 1.2-1.5 equivalents) of 2-bromopropane or 2-iodopropane to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-isopropoxy-substituted aromatic compound.
A representative workflow for the synthesis of 3-isopropoxybenzoic acid is depicted below.
Quantifying the Electronic Effects
The electronic influence of a substituent can be quantitatively described by Hammett constants (σ).[2][3] These constants are derived from the ionization of substituted benzoic acids in water at 25°C.[3] The Hammett equation, log(K/K₀) = σρ, relates the equilibrium constant (K) of a reaction for a substituted reactant to the equilibrium constant (K₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ).[2]
Hammett Constants for the 3-Isopropoxy Group
The Hammett constant for a substituent at the meta position (σ_meta) primarily reflects its inductive effect. For the isopropoxy group, the σ_meta value is positive, indicating its electron-withdrawing nature at this position.
| Substituent | σ_meta | Inductive Effect (-I) | Resonance Effect (+R) |
| -OCH(CH₃)₂ | +0.1 | Dominant | Minimal |
| -OCH₃ | +0.12 | Strong | Minimal |
| -CH₃ | -0.07 | Weakly Donating | N/A |
| -NO₂ | +0.71 | Strong | Strong |
| -Cl | +0.37 | Strong | Weakly Donating |
| Table 1: Hammett (σ_meta) constants for selected substituents.[1][4] |
Experimental Determination of pKa
The acid dissociation constant (pKa) of a substituted phenol or benzoic acid is a direct measure of the electronic effect of the substituent. A lower pKa value corresponds to a stronger acid, indicating an electron-withdrawing effect of the substituent which stabilizes the conjugate base.
Experimental Protocol for Spectrophotometric pKa Determination: [5][6]
-
Preparation of Solutions: Prepare a stock solution of the 3-isopropoxy-substituted phenol in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system). Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of the phenol solution at each pH. The protonated and deprotonated forms of the phenol will have distinct absorption spectra.
-
Data Analysis: Determine the absorbance at a wavelength where the difference in absorbance between the acidic and basic forms is maximal. Plot the absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to equal concentrations of the protonated and deprotonated species.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 4. web.viu.ca [web.viu.ca]
- 5. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing 3-Isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction using 3-isopropoxyphenylboronic acid. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl and substituted aromatic compounds, which are pivotal structures in numerous pharmaceutical agents and functional materials.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction in organic chemistry.[1] It involves the reaction of an organoboron compound, in this case, this compound, with an aryl, vinyl, or alkyl halide or triflate, catalyzed by a palladium(0) complex.[2][3] The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and relatively low toxicity of its boronic acid reagents.[3] This protocol outlines the necessary reagents, conditions, and procedures for successfully employing this compound in Suzuki-Miyaura coupling reactions.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:
-
Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex (Ar-Pd-X).[2][3]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate (Ar-Pd-Ar').
-
Reductive Elimination: The diorganopalladium(II) complex eliminates the final biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
Experimental Protocols
Below are generalized and specific protocols for conducting Suzuki-Miyaura coupling with this compound.
General Laboratory Procedure
This protocol provides a general framework. Specific quantities and conditions should be adapted based on the specific aryl halide used, as detailed in Table 1.
Materials and Equipment:
-
Reactants:
-
This compound
-
Aryl halide (e.g., aryl bromide, iodide, or chloride)
-
-
Catalyst: Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base: Inorganic base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), Potassium Phosphate (K₃PO₄))
-
Solvent: Anhydrous organic solvent (e.g., Dioxane, Dimethylformamide (DMF), Toluene, Tetrahydrofuran (THF))
-
Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle or oil bath
-
Inert Atmosphere: Nitrogen or Argon gas supply
-
Work-up and Purification: Separatory funnel, rotary evaporator, silica gel for column chromatography, appropriate eluents.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Reaction: Stir the mixture at the specified temperature for the required duration. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Specific Protocol Example: Synthesis of 3-cyano-4-[(5-fluoro-3'-isopropoxybiphenyl-2-yl)oxy]-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide
This protocol is adapted from a documented synthesis.[4]
Reactants and Reagents:
-
4-(2-bromo-4-fluoro-phenoxy)-3-cyano-N-[5][6][7]thiadiazol-5-ylbenzenesulfonamide (0.15 mmol)
-
This compound (0.225 mmol)
-
Palladium tetrakis triphenylphosphine [Pd(PPh₃)₄] (0.007 mmol)
-
2M aqueous solution of Sodium Carbonate (0.45 mmol)
-
Dimethylformamide (DMF) (0.8 mL)
Procedure:
-
To a solution of 4-(2-bromo-4-fluoro-phenoxy)-3-cyano-N-[5][6][7]thiadiazol-5-ylbenzenesulfonamide (72.6 mg, 0.15 mmol) in DMF (0.8 mL), add this compound (40 mg, 0.225 mmol), palladium tetrakis triphenylphosphine (8.10 mg, 0.007 mmol), and a 2M aqueous solution of sodium carbonate (0.225 mL, 0.45 mmol).[4]
-
Heat the reaction mixture to 100 °C overnight.[4]
-
After cooling to room temperature, add saturated aqueous ammonium chloride (3 mL) and dichloromethane (3 mL).[4]
-
Extract the aqueous layer with dichloromethane (3 x 3 mL).[4]
-
Concentrate the combined organic layers in vacuo.[4]
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for specific Suzuki-Miyaura couplings involving this compound.
| Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-(2-bromo-4-fluoro-phenoxy)-3-cyano-N-[5][6][7]thiadiazol-5-ylbenzenesulfonamide | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DMF | 100 | overnight | Not Specified | [4] |
| 5-bromo-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine | Not Specified | K₂CO₃ (2M aq.) | Dioxane | 110 | 16 | 82 | [2] |
Table 1: Examples of Suzuki-Miyaura Coupling with this compound.
Visual Representations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. EP2938600B1 - Comt inhibitors - Google Patents [patents.google.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2010079443A1 - Sulfonamide derivatives - Google Patents [patents.google.com]
- 5. WO2009113600A1 - Pyridylaminoacetic acid compound - Google Patents [patents.google.com]
- 6. WO2006124713A2 - 4-biarylyl-1-phenylazetidin-2-ones - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Applications of 3-Isopropoxyphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropoxyphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized as a key reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its unique structural features allow for the synthesis of complex organic molecules with diverse pharmacological activities. The isopropoxy group can modulate physicochemical properties such as lipophilicity, which can in turn influence the pharmacokinetic and pharmacodynamic profiles of the final compounds. This document provides an overview of a significant application of a derivative of this compound in the development of an approved therapeutic agent and details the experimental protocols for its synthesis.
Application in Drug Discovery: Synthesis of Lifitegrast
A prominent example of the application of a this compound derivative is in the synthesis of Lifitegrast (brand name Xiidra®). Lifitegrast is an FDA-approved drug for the treatment of keratoconjunctivitis sicca (dry eye disease).[1][2] It functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist.[3][4] By binding to LFA-1, a cell surface protein on T-cells, lifitegrast blocks its interaction with its cognate ligand, intercellular adhesion molecule-1 (ICAM-1).[3][5][6] This interaction is a key step in the inflammatory cascade associated with dry eye disease. The inhibition of the LFA-1/ICAM-1 interaction reduces T-cell mediated inflammation on the ocular surface.[4][5]
Biological Activity of Lifitegrast
The potency of lifitegrast has been quantified through in vitro assays, demonstrating its high affinity for LFA-1.
| Compound | Target | Assay | IC50 (nM) |
| Lifitegrast | LFA-1/ICAM-1 Interaction | Jurkat T cell adhesion to ICAM-1 | 2.98 |
| Data sourced from MedChemExpress and AdooQ Bioscience.[7][8] |
Experimental Protocols
The synthesis of lifitegrast involves a multi-step process, with a crucial step being the Suzuki-Miyaura cross-coupling reaction to form a key biaryl intermediate. While the direct use of this compound is not explicitly detailed in all public domain synthesis routes, a closely related boronate ester derivative is employed. The following protocol is a representative example of a Suzuki-Miyaura coupling reaction that can be adapted for the use of this compound or its derivatives in the synthesis of similar biaryl compounds.
Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Lifitegrast Intermediate
This protocol describes the coupling of an aryl halide with an organoboron reagent, a fundamental transformation in the synthesis of lifitegrast and other complex molecules.
Materials:
-
Aryl halide (e.g., a substituted 2-chlorobenzoate derivative) (1.0 equiv)
-
This compound pinacol ester (1.1 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv)
-
Phosphine ligand (e.g., 2-(ditert-butylphosphino)-biphenyl (JohnPhos), 0.2 equiv)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), 3.0 equiv)
-
Solvent (e.g., Tetrahydrofuran (THF) and water, 5:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or similar)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound pinacol ester, palladium catalyst, phosphine ligand, and base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (THF and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 40°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2.5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.
Visualizations
Signaling Pathway of Lifitegrast
The following diagram illustrates the mechanism of action of lifitegrast in inhibiting the T-cell mediated inflammatory response in dry eye disease.
Caption: Mechanism of action of Lifitegrast.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the key steps in the experimental protocol for the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Coupling Workflow.
References
- 1. Lifitegrast - Wikipedia [en.wikipedia.org]
- 2. Improved Synthesis Route for Lifitegrast - ChemistryViews [chemistryviews.org]
- 3. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cross-Coupling Reactions with 3-Isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 3-isopropoxyphenylboronic acid in various palladium-catalyzed cross-coupling reactions. The protocols outlined below are foundational for the synthesis of complex organic molecules, which are pivotal in medicinal chemistry and materials science. This document offers structured data on reaction conditions, detailed experimental procedures, and visual representations of workflows and relevant biological pathways.
Introduction to Cross-Coupling with this compound
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a versatile building block in these transformations, enabling the introduction of the 3-isopropoxyphenyl moiety into a wide range of molecular scaffolds. This functional group is of significant interest in drug discovery, as exemplified by its presence in targeted therapies such as Bruton's tyrosine kinase (BTK) inhibitors used in the treatment of B-cell malignancies. The isopropoxy group can modulate physicochemical properties like lipophilicity and metabolic stability, which are critical for pharmacokinetic profiles.
This document details protocols for several key cross-coupling reactions: Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings. Each section provides a general overview, a table with representative quantitative data, and a detailed step-by-step protocol.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.
Quantitative Data for Suzuki-Miyaura Coupling
The following table presents representative conditions for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids. While specific yields may vary for this compound, these examples provide a strong starting point for reaction optimization.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 2-Bromo-3-methylpyridine | 4-Nitrophenylboronic acid | 75-85 |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | Toluene | 100 | 18 | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | >95 |
| PdCl₂(dppf) (10) | - | Na₂CO₃ (2M aq.) | Toluene/Dioxane | 85 | 4 | 4-Bromoanisole | Phenylboronic acid | >95[1] |
| Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | n-Butanol | 100 | 24 | 4-Chlorobenzonitrile | Isoxazol-4-yltrifluoroborate | 71[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Arylboronic acids can also be used as the aryl source in Heck-type reactions.
Quantitative Data for Heck-Type Coupling
The following table provides representative conditions for the Heck-type coupling of arylboronic acids with olefins.
| Catalyst (mol%) | Additive (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Olefin | Arylboronic Acid | Yield (%) |
| Pd(OAc)₂ (5) | NBS (30) | - | Toluene | 25 | 12 | Styrene | Phenylboronic acid | 85[3] |
| Pd-complex 6 (2) | - | K₂CO₃ | DMF | 60 | 12 | Styrene | Phenylboronic acid | 92 |
| Pd(OAc)₂ (2) | - | K₂CO₃ | DMF/H₂O | 120 | 12 | Styrene | Phenylboronic acid | 95 |
| PdCl₂ (0.06) | Aliquat-336 (5) | K₂CO₃ | DMF/H₂O | 120 | 12 | Styrene | Phenylboronic acid | 90[4] |
Experimental Protocol: Heck-Type Coupling
This protocol describes the coupling of this compound with a generic olefin (e.g., styrene).
Materials:
-
This compound
-
Olefin (e.g., styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Additive (e.g., N-Bromosuccinimide - NBS)
-
Anhydrous solvent (e.g., toluene or DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and the olefin (1.0 mmol, 1.0 equiv.) in the chosen solvent (e.g., toluene, 5 mL).
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%) and the additive (e.g., NBS, 0.3 mmol, 30 mol%).
-
Reaction: Stir the mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours). Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the substituted alkene.
Stille Coupling
The Stille coupling reaction joins an organotin compound with an sp²-hybridized organic halide. While highly effective, the toxicity of organotin reagents is a significant consideration.
Quantitative Data for Stille Coupling
Below are representative conditions for Stille coupling reactions.
| Catalyst (mol%) | Ligand | Additive | Base | Solvent | Temperature (°C) | Time (h) | Organostannane | Organic Halide | Yield (%) |
| Pd(PPh₃)₄ | - | - | - | Toluene | 125 | 27 | 2-(Tributylstannyl)furan | 1,4-Dibromoperfluorobenzene | - |
| Pd(dppf)Cl₂·DCM (10) | - | CuI (10 mol%), LiCl (5.3 equiv.) | - | DMF | 40 | 60 | Vinylstannane | Enol triflate | 87[5] |
| PdCl₂(PPh₃)₂ | - | - | - | DMF | 80 | 8 | Arylstannane | Aryl chloride | - |
Experimental Protocol: Stille Coupling
This protocol outlines a general procedure for the Stille coupling of an organostannane with an aryl halide, which can be adapted for use with this compound derivatives where applicable.
Materials:
-
Organostannane (e.g., tributyl(aryl)stannane)
-
Aryl halide or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol, 1.0 equiv.) in the solvent (e.g., toluene, 5 mL).
-
Reagent Addition: Add the organostannane (1.1 mmol, 1.1 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-125 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent. To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF).
-
Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.
Quantitative Data for Sonogashira Coupling
The following table shows representative conditions for Sonogashira coupling.
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Alkyne | Aryl Halide | Yield (%) |
| PdCl₂(PPh₃)₂ (0.5) | Cu₂O (on alumina) | - | THF-DMA (9:1) | 80 | - | Phenylacetylene | 4-Iodotoluene | 60[6] |
| PdCl₂(PPh₃)₂ (0.5) | CuI | Et₃N | THF | 25 | 6 | Phenylacetylene | Iodobenzene | 95 |
| Pd(OAc)₂/PCy₃ | CuI | Et₃N | Toluene | 60 | 16 | Phenylacetylene | 4-Bromotoluene | 98 |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of a terminal alkyne with an aryl halide.
Materials:
-
Terminal alkyne (e.g., phenylacetylene)
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.02 mmol, 2 mol%), and the copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add the solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash chromatography.
Application in Drug Discovery: Inhibition of Bruton's Tyrosine Kinase (BTK)
Products derived from cross-coupling reactions with this compound are key intermediates in the synthesis of several targeted therapeutics. A prominent example is in the development of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is often aberrantly activated in B-cell malignancies.[7]
The BCR signaling cascade is initiated by antigen binding, leading to the activation of SRC-family kinases which phosphorylate ITAMs.[7] This recruits and activates SYK, which in turn activates PI3Kδ.[7] PI3Kδ generates PIP3, which recruits BTK to the cell membrane.[7] Activated BTK then phosphorylates PLCγ2, leading to downstream signaling that promotes B-cell proliferation and survival through pathways like NF-κB.[7][8] Inhibitors that target BTK can effectively block this signaling cascade, leading to apoptosis of malignant B-cells.[9]
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pnas.org [pnas.org]
- 4. sctunisie.org [sctunisie.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. rsc.org [rsc.org]
- 7. Bruton’s tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis of Biaryl Compounds Using 3-Isopropoxyphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biaryl scaffolds are fundamental structural motifs prevalent in pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] The development of efficient synthetic routes to these compounds is therefore of critical importance. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds.[3][4] This reaction offers mild conditions, tolerance to a wide array of functional groups, and generally high yields.[5]
Boronic acids are key reagents in this transformation and have seen a dramatic increase in use within medicinal chemistry, with several FDA-approved drugs containing this moiety.[6][7] 3-Isopropoxyphenylboronic acid is a valuable building block, introducing a functionalized phenyl ring that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a target molecule. This document provides detailed protocols and application data for the synthesis of biaryl compounds using this compound via the Suzuki-Miyaura cross-coupling reaction.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (like this compound) with an organohalide (or triflate) in the presence of a palladium catalyst and a base.[4][8] The catalytic cycle is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a general, representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. This protocol can be adapted and optimized for specific substrates.
Protocol 1: General Synthesis of a Biaryl Compound
Materials and Equipment:
-
Round-bottomed flask (50 or 100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Palladium(II) acetate or PdCl₂(dppf))
-
Phosphine Ligand (e.g., Triphenylphosphine, if not using a pre-formed complex)
-
Base (e.g., 2M aqueous Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄))[9]
-
Solvent (e.g., n-propanol, dioxane, or toluene with water)[5][9]
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and the chosen solvent (e.g., n-propanol, 10 mL).[5][9]
-
Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Stir the mixture for 15 minutes to allow for dissolution. Subsequently, add the palladium catalyst (e.g., Palladium acetate, 0.003 eq.), a phosphine ligand if required (e.g., Triphenylphosphine, 0.01 eq.), and the aqueous base (e.g., 2M Na₂CO₃, 1.3 eq.).[5]
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 1-4 hours.[5][10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (7 mL) and stir for 5 minutes.[5] Transfer the mixture to a separatory funnel and dilute with ethyl acetate (10 mL).
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer again with ethyl acetate (10 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with a 5% sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL).[5]
-
Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate, add a small amount of activated charcoal (optional), and stir for 10 minutes.[3] Filter the solution through a pad of Celite, washing the filter cake with additional ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude biaryl product.
-
Purification: Purify the crude solid by recrystallization (e.g., from a hexane/methanol mixture) or silica gel column chromatography to obtain the pure biaryl compound.[3][5]
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Data Presentation: Reaction Parameter Optimization
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The optimal conditions vary based on the specific reactivity of the coupling partners. The following table summarizes common parameters that can be screened to optimize the synthesis of biaryls using this compound.
| Parameter | Common Reagents & Conditions | Purpose & Notes | Reference(s) |
| Aryl Halide | Ar-I, Ar-Br, Ar-OTf, Ar-Cl | Reactivity order: I > Br > OTf >> Cl. More electron-poor or sterically unhindered halides are generally more reactive. | |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Typically used in 0.5-5 mol%. The choice depends on the halide's reactivity. PdCl₂(dppf) is robust for many applications. | [9],[10] |
| Ligand | PPh₃, PCy₃, XPhos, SPhos | Essential for stabilizing the Pd(0) species and facilitating the catalytic cycle. Bulky, electron-rich phosphines can improve yields for less reactive chlorides. | [9],[10] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | Activates the boronic acid for transmetalation. The strength of the base can significantly impact the reaction rate and outcome. K₃PO₄ is often effective for challenging couplings. | [9],[10] |
| Solvent System | Toluene, Dioxane, n-Propanol, THF, DMF | Often used as a biphasic mixture with water to dissolve the inorganic base. The choice of solvent affects solubility and reaction temperature. | [5],[9],[10] |
| Temperature | Room Temperature to 130 °C | Higher temperatures are often required for less reactive halides like aryl chlorides. Microwave irradiation can dramatically shorten reaction times. | [9],[10] |
| Typical Yield | 65% - 95% | Yields are highly substrate-dependent. Optimization of the parameters above is crucial for maximizing product formation. | [9] |
Applications in Research and Drug Development
The 3-isopropoxyphenyl group is a valuable moiety in medicinal chemistry. The isopropoxy group increases lipophilicity compared to a simple hydroxyl or methoxy group, which can enhance membrane permeability and influence the metabolic stability of a compound. Biaryl structures are frequently used to orient functional groups in specific vectors to optimize interactions with biological targets such as enzymes and receptors.
The use of this compound allows for the strategic introduction of this group in late-stage functionalization, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. Phenylboronic acid derivatives are also being explored for applications in glucose-sensitive drug delivery systems and as probes for biological systems.[11][12]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery | MDPI [mdpi.com]
- 12. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation | MDPI [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with 3-Isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing palladium catalysts for Suzuki-Miyaura cross-coupling reactions involving 3-isopropoxyphenylboronic acid. This key building block is valuable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document outlines catalyst selection, reaction optimization, and detailed experimental protocols.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[1] The reaction is catalyzed by a palladium(0) complex and is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2] The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]
Catalyst and Ligand Selection
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium source and the associated ligand. For the coupling of this compound, a variety of palladium catalysts and ligands can be employed. The selection often depends on the nature of the coupling partner (aryl halide or triflate) and the desired reaction conditions.
Common palladium sources include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands are often preferred, especially for less reactive aryl chlorides.
Below is a table summarizing the performance of various palladium catalyst systems in Suzuki-Miyaura couplings. While specific data for this compound is limited in publicly available literature, the following table presents representative data for similar arylboronic acids to provide a comparative overview.
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Arylboronic Acids
| Palladium Source | Ligand | Aryl Halide Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ | SPhos | 2-Bromotoluene | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | - | - |
| Pd₂(dba)₃ | XPhos | 4-Chloroanisole | K₃PO₄ | Dioxane | 80 | 18 | 98 | - | - |
| Pd(PPh₃)₄ | - | Iodobenzene | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | - | - |
| PdCl₂(dppf) | - | 4-Bromobenzonitrile | K₂CO₃ | DMF | 90 | 4 | 96 | - | - |
| Pd/C | - | 4-Bromoanisole | K₂CO₃ | Ethanol/H₂O | 78 | 1 | 99 | - | - |
Note: The data in this table is representative of Suzuki-Miyaura reactions with various arylboronic acids and may not directly reflect the results with this compound. Optimization is recommended for specific substrate combinations.
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound. These should be considered as general guidelines and may require optimization for specific substrates and reaction scales.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, under an inert atmosphere, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂ (0.5-5 mol%)) and the ligand (e.g., SPhos (1-10 mol%)).
-
Add the catalyst mixture to the reaction flask.
-
Add the degassed solvent (e.g., a mixture of toluene and water, 4:1 v/v) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Example Protocol: Synthesis of 3-Isopropoxybiphenyl
This protocol describes the coupling of this compound with bromobenzene.
Materials:
-
This compound (216 mg, 1.2 mmol)
-
Bromobenzene (157 mg, 1.0 mmol)
-
Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%)
-
SPhos (8.2 mg, 0.02 mmol, 2 mol%)
-
K₃PO₄ (424 mg, 2.0 mmol)
-
Degassed Toluene (4 mL)
-
Degassed Water (1 mL)
Procedure:
-
In a 25 mL Schlenk flask, combine this compound, bromobenzene, and K₃PO₄.
-
The flask is evacuated and backfilled with argon three times.
-
In a separate vial, under argon, dissolve Pd(OAc)₂ and SPhos in 1 mL of degassed toluene.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining degassed toluene (3 mL) and degassed water (1 mL) to the reaction mixture.
-
The flask is sealed and the mixture is heated to 100 °C with vigorous stirring for 4 hours.
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
After completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL) and water (10 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes to 95:5 hexanes:ethyl acetate) to yield 3-isopropoxybiphenyl.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Base Selection in Suzuki Coupling of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A critical parameter influencing the success of this reaction is the judicious selection of a base, which plays a pivotal role in the catalytic cycle.[1][3] This document provides a detailed guide on the selection of bases for the Suzuki coupling of substituted phenylboronic acids, complete with experimental protocols and a comparative analysis of commonly used bases.
The Critical Role of the Base
The primary function of the base in the Suzuki-Miyaura coupling is to activate the organoboron species, typically a boronic acid, to facilitate the crucial transmetalation step.[1][4][5] Two primary mechanistic pathways are generally accepted for this activation:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻). This activated species then readily undergoes transmetalation with the palladium(II) halide complex.[3][4][6]
-
The Hydroxide Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.[3]
The operative pathway is influenced by the specific base, solvent, and substrates employed.[3] The choice of base is therefore not trivial and can significantly impact reaction yield, rate, and selectivity.[1][3]
Factors to Consider for Base Selection
Several factors must be taken into account when selecting a base for a Suzuki coupling reaction involving substituted phenylboronic acids:
-
Substituent Effects on the Phenylboronic Acid:
-
Electron-Donating Groups (EDGs): Phenylboronic acids bearing EDGs (e.g., -OCH₃, -CH₃) are generally more nucleophilic and tend to react faster.[2] However, they can also be more prone to protodeboronation, a key side reaction where the C-B bond is cleaved by a proton source.[5]
-
Electron-Withdrawing Groups (EWGs): Phenylboronic acids with EWGs (e.g., -NO₂, -CF₃) are less nucleophilic, which can slow down the transmetalation step.[2][7] Stronger bases may be required to facilitate the formation of the reactive boronate species.
-
Steric Hindrance (Ortho-Substituents): Ortho-substituted phenylboronic acids can present significant steric challenges, potentially hindering the approach of the boronic acid to the palladium center.[7][8] The choice of base and ligand is critical to overcome this steric hindrance.
-
-
Substrate Sensitivity: The presence of base-labile functional groups (e.g., esters, amides, enolizable ketones) on either coupling partner necessitates the use of milder bases to avoid undesired side reactions.[5]
-
Catalyst System: The choice of palladium catalyst and ligand can influence the optimal base. Some modern, highly active catalyst systems may function effectively with weaker bases.
-
Solvent System: The solubility of the base in the chosen solvent system is crucial for its effectiveness.[5] Biphasic solvent systems (e.g., toluene/water, dioxane/water) are common and can facilitate the interaction of inorganic bases with the organic reactants.[5][9]
Comparative Performance of Common Bases
A variety of inorganic and organic bases are employed in Suzuki-Miyaura couplings. Inorganic bases are generally more common and effective.[3][10]
Inorganic Bases
| Base | Typical Concentration (equiv.) | Common Solvents | General Applicability & Notes |
| Sodium Carbonate (Na₂CO₃) | 2.0 | Toluene/H₂O, Dioxane/H₂O | A widely used, cost-effective, and moderately strong base suitable for a broad range of substrates.[5][11] |
| Potassium Carbonate (K₂CO₃) | 2.0 | Dioxane/H₂O, Toluene/H₂O | Another common and reliable choice, often interchangeable with Na₂CO₃.[5][12] |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 | Toluene, Dioxane | An excellent choice for reactions with base-sensitive substrates due to its milder, non-nucleophilic nature. Often used under anhydrous conditions.[5] |
| Cesium Carbonate (Cs₂CO₃) | 2.0 | Dioxane, Toluene | A highly effective base, often superior for challenging couplings, including those with sterically hindered substrates. Its higher solubility in organic solvents can be advantageous, but it is more expensive.[5][10] |
| Potassium Hydroxide (KOH) | 2.0 | Toluene/H₂O | A strong base that can be effective but carries a higher risk of promoting side reactions, such as substrate degradation or catalyst deactivation.[3] |
| Sodium Hydroxide (NaOH) | 2.0 | Toluene/H₂O | Similar to KOH, its high basicity can be detrimental in some cases, leading to undesired side reactions.[3][5] |
| Potassium Fluoride (KF) | 2.0 - 3.0 | Toluene, Dioxane | A mild base that can be particularly effective for activating boronic acids without causing decomposition of base-labile groups.[13] |
Organic Bases
Organic bases, such as triethylamine (TEA), are generally less effective than their inorganic counterparts in Suzuki couplings and often result in lower yields.[5][10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Standard Phenylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
Substituted Phenylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling with a Base-Sensitive Substrate
This protocol is designed for substrates containing base-labile functional groups.
Materials:
-
Aryl Halide (with sensitive group) (1.0 equiv)
-
Substituted Phenylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, substituted phenylboronic acid, palladium catalyst, ligand, and anhydrous K₃PO₄ to a flame-dried reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture and filter through a pad of Celite to remove inorganic solids, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Workflow for Base Screening
Caption: A typical experimental workflow for screening and selecting the optimal base.
Troubleshooting Common Issues Related to Base Selection
-
Low Yield:
-
Inappropriate Base Strength: A base that is too weak may not efficiently activate the boronic acid, while a base that is too strong can cause substrate or product degradation.[5]
-
Poor Solubility: The base must have some solubility in the reaction medium to be effective.[5]
-
Protodeboronation: This side reaction, where the boronic acid is converted to the corresponding arene, is often promoted by strong bases and the presence of water.[5] Consider using a milder base or anhydrous conditions. For particularly sensitive boronic acids, conversion to a more stable boronate ester (e.g., pinacol ester) prior to coupling can be beneficial.[14] For acutely base-sensitive boronic acids, base-free coupling methods have been developed.[15]
-
-
Reaction Stalls:
-
Ensure the base is of good quality and anhydrous if the reaction requires it.
-
Consider if the base is being consumed by an acidic impurity in the starting materials or solvent.
-
-
Formation of Side Products:
-
Homocoupling: The coupling of two boronic acid molecules can be promoted by certain conditions. While not directly a base issue, the overall reaction environment, including the base, can influence its prevalence.[5]
-
Degradation of Functional Groups: If base-labile groups are present, switch to a milder base like K₃PO₄ or KF.[5]
-
By carefully considering the nature of the substituted phenylboronic acid and the overall reaction context, researchers can select the optimal base to achieve high yields and purity in their Suzuki-Miyaura cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Solvent Effects on the Efficiency of 3-Isopropoxyphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] 3-Isopropoxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science. The efficiency of its coupling reactions is highly dependent on various parameters, with the choice of solvent playing a critical role. This document provides detailed application notes and protocols to guide researchers in optimizing reaction conditions by understanding and leveraging solvent effects.
The solvent influences the Suzuki-Miyaura reaction by affecting the solubility of reactants and intermediates, the stability of the catalyst, and the rates of the elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] The polarity, coordinating ability, and protic nature of the solvent can all impact reaction yield and selectivity.
Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling
While specific quantitative data for the effect of various solvents on the Suzuki-Miyaura coupling of this compound is not extensively available in the literature, the following table summarizes the general effects of commonly used solvents on this type of reaction. The presented yields are illustrative and based on typical outcomes for similar arylboronic acids.[5][6] Optimization for each specific substrate and reaction partner is highly recommended.
| Solvent System | Typical Base | Typical Catalyst | Temperature (°C) | Illustrative Yield (%) | Notes |
| 1,4-Dioxane / Water (4:1) | K₂CO₃, K₃PO₄ | Pd(dppf)Cl₂, Pd(PPh₃)₄ | 80-100 | 70-95 | A versatile and widely used system that provides good solubility for a range of substrates.[7][8] |
| Toluene / Water (4:1) | Na₂CO₃, K₂CO₃ | Pd(PPh₃)₄ | 80-110 | 65-90 | A common choice, particularly for less polar substrates. The addition of water is often beneficial.[5] |
| n-Propanol / Water (3:1) | Na₂CO₃ | Pd(OAc)₂ / PPh₃ | Reflux | 60-85 | An example of an alcohol-based solvent system which can be effective.[9] |
| Dimethylformamide (DMF) | K₂CO₃, K₃PO₄ | PdCl₂(dppf) | 50-100 | 50-80 | A polar aprotic solvent that can be useful for challenging couplings, though it can sometimes lead to side reactions.[10] |
| Tetrahydrofuran (THF) / Water | K₂CO₃ | Pd(PPh₃)₄ | Reflux | 60-85 | Another common ethereal solvent system.[11] |
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound and an aryl halide. This protocol should be adapted and optimized for specific substrates and desired outcomes.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous organic solvent (e.g., 8 mL of 1,4-dioxane) and degassed water (e.g., 2 mL).[7] Sparge the resulting mixture with the inert gas for 10-15 minutes.
-
Catalyst Introduction: Add the palladium catalyst (e.g., 0.02-0.05 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biphenyl derivative.[9]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 3-Isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Traditional heating methods for Suzuki couplings can often require long reaction times and high temperatures, which can lead to byproduct formation and decomposition of sensitive substrates.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating.[1] By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles.[2] This application note provides a detailed protocol for the microwave-assisted Suzuki coupling of aryl halides with 3-isopropoxyphenylboronic acid, a versatile building block in medicinal chemistry.
Advantages of Microwave-Assisted Suzuki Coupling
The utilization of microwave irradiation for Suzuki coupling reactions offers several key benefits:
-
Rapid Reaction Times: Microwave heating can accelerate the reaction rate, significantly decreasing the time required for synthesis.[2]
-
Improved Yields: The fast and uniform heating provided by microwaves can minimize the formation of byproducts, often resulting in higher isolated yields of the desired product.
-
Enhanced Reproducibility: Modern microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and time, leading to more consistent and reproducible results.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to conventional heating methods.
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol describes a general method for the microwave-assisted Suzuki coupling of an aryl bromide with this compound. The reaction conditions can be optimized for different aryl halides.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
Reagent Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.025 mmol, 2-5 mol%), and the base (e.g., K₂CO₃, 1.0-1.5 mmol, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water, 4:1 v/v) to the vial.
-
Degassing: Sparge the resulting mixture with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove any dissolved oxygen.
-
Vial Sealing: Securely seal the microwave vial with a cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the reaction mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 10-30 minutes). The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation
The following table summarizes typical reaction conditions and yields for microwave-assisted Suzuki coupling reactions with structurally similar alkoxyphenylboronic acids. These examples demonstrate the efficiency and versatility of this methodology.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81[3] |
| 2 | 3-Bromopyridine | 3-Methoxyphenylboronic acid | XPhosPdG2/XPhos (2.5/5) | K₂CO₃ | EtOH/H₂O | 135 | 40 | 85[4] |
| 3 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | DME/H₂O | 120 | 20 | 90+ |
| 4 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ | EtOH/H₂O | 120 | 10 | 92[5] |
| 5 | 4-Bromoanisole | Phenylboronic acid | Pd EnCat™ (5) | K₂CO₃ | Toluene/H₂O/EtOH | 120 | 10 | >98 |
Visualizations
Caption: Experimental Workflow for Microwave-Assisted Suzuki Coupling.
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
Application Notes: Scale-Up Synthesis of a Key Ibrutinib Intermediate Using 3-Isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropoxyphenylboronic acid is a versatile and pivotal reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of active pharmaceutical ingredients (APIs). These application notes provide a comprehensive overview and a detailed protocol for the scale-up synthesis of a key biaryl intermediate of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, utilizing this compound.
The successful and safe scale-up of such processes from the laboratory to industrial production requires meticulous optimization of reaction parameters to ensure high yield, purity, and cost-effectiveness. This document outlines critical considerations for catalyst selection, solvent systems, base selection, and downstream processing, including palladium removal and product isolation.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely adopted method for the synthesis of biaryl compounds, which are common structural motifs in many pharmaceuticals. The reaction's tolerance to a wide range of functional groups, coupled with its typically mild conditions, makes it highly suitable for the large-scale synthesis of complex drug intermediates.
General Reaction Scheme:
The core transformation involves the coupling of this compound with a suitable aryl halide, in this case, a substituted pyrazolopyrimidine core, which is a key structural component of Ibrutinib.
Scale-Up Synthesis Protocol: Preparation of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol details a representative kilogram-scale synthesis of a crucial intermediate for Ibrutinib, adapted from established principles of Suzuki-Miyaura coupling reactions in a pharmaceutical manufacturing context.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Equivalents |
| 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 15129-43-8 | 214.03 | 10.00 | 46.72 | 1.0 |
| This compound | 216485-86-8 | 180.01 | 9.25 | 51.39 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.27 | 0.23 | 0.005 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 12.91 | 93.44 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 100 L | - | - |
| Degassed Water | 7732-18-5 | 18.02 | 25 L | - | - |
| L-Cysteine | 52-90-4 | 121.16 | As required | - | - |
| Isopropanol | 67-63-0 | 60.10 | As required | - | - |
| Heptane | 142-82-5 | 100.21 | As required | - | - |
Experimental Procedure:
-
Reactor Setup: A 250 L glass-lined reactor is thoroughly cleaned, dried, and rendered inert by purging with nitrogen gas.
-
Reagent Charging: The reactor is charged with 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (10.00 kg), this compound (9.25 kg), and potassium carbonate (12.91 kg).
-
Solvent Addition: 1,4-Dioxane (100 L) and degassed water (25 L) are added to the reactor.
-
Inerting: The resulting slurry is sparged with nitrogen for a minimum of 30 minutes to ensure a consistently oxygen-free environment, which is critical for the stability and activity of the palladium catalyst.
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.27 kg) is added to the reaction mixture under a nitrogen blanket.
-
Reaction: The mixture is heated to a gentle reflux (approximately 85-90 °C) with continuous, vigorous stirring.
-
Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) every 2 hours until the consumption of the starting aryl bromide is greater than 99%.
-
Work-up: Upon completion (typically 8-12 hours), the reaction mixture is cooled to room temperature.
-
Palladium Scavenging: A solution of L-Cysteine in water is added to the mixture and stirred for 2-4 hours to precipitate residual palladium.
-
Filtration: The mixture is filtered through a pad of celite to remove the precipitated palladium and other inorganic solids. The reactor and filter cake are washed with a mixture of 1,4-dioxane and water.
-
Phase Separation: The filtrate is transferred to a separatory funnel, and the aqueous layer is removed. The organic layer is washed with brine (2 x 20 L).
-
Solvent Removal: The organic solvent is removed under reduced pressure to yield the crude product.
-
Crystallization: The crude solid is dissolved in a minimal amount of hot isopropanol. Heptane is then slowly added until turbidity is observed. The mixture is cooled to 0-5 °C to induce crystallization.
-
Isolation and Drying: The crystalline product is isolated by filtration, washed with a cold mixture of isopropanol and heptane, and dried under vacuum at 50 °C to a constant weight.
Quantitative Data Summary
| Parameter | Value | Notes |
| Yield | 12.5 kg (85% of theoretical) | Based on the limiting reagent (3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) |
| Purity (HPLC) | > 99.5% | |
| Residual Palladium | < 10 ppm | After L-Cysteine treatment |
| Reaction Time | 8 - 12 hours | Monitored by HPLC for completion |
| Cycle Time | 24 - 36 hours | Includes charging, reaction, work-up, and isolation |
Visualizations
Experimental Workflow
Caption: Workflow for the scale-up synthesis of the Ibrutinib intermediate.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Relevance
The synthesized intermediate is a crucial component of Ibrutinib, a targeted cancer therapy. Ibrutinib functions by inhibiting Bruton's tyrosine kinase (BTK), an essential enzyme in the B-cell receptor signaling pathway. This pathway is critical for the proliferation and survival of malignant B-cells in various hematological cancers.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Caption: Inhibition of the BTK signaling pathway by Ibrutinib.
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Isopropoxyphenylboronic acid Suzuki coupling
Topic: Optimizing reaction conditions for 3-Isopropoxyphenylboronic acid Suzuki coupling
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks to perform when my Suzuki coupling with this compound results in a low yield?
A1: When encountering low yields, a systematic check of your reagents and reaction setup is crucial. Here are the primary factors to investigate:
-
Reagent Quality: Ensure the this compound is pure and has not degraded. Boronic acids can undergo protodeboronation, especially if exposed to moisture or strong bases for extended periods.[1] The reactivity of the aryl halide partner is also critical, with the general trend being I > Br > OTf >> Cl.[2]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Ensure your catalyst and any phosphine ligands are fresh and have been stored under an inert atmosphere, as phosphine ligands are susceptible to oxidation.
-
Solvent and Base Purity: Use anhydrous and properly degassed solvents. Oxygen can deactivate the palladium catalyst, leading to lower yields. Ensure the base is of high purity and anhydrous if the reaction is run under non-aqueous conditions.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from poisoning the catalyst. Ensure the reaction vessel is properly sealed and has been purged of air.
Q2: How do I choose the optimal catalyst and ligand for the Suzuki coupling of this compound?
A2: The choice of catalyst and ligand is critical for a successful Suzuki coupling. This compound is an electron-rich boronic acid. For such substrates, and especially when coupling with less reactive aryl chlorides, bulky and electron-rich phosphine ligands are highly effective. These ligands promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos have shown excellent performance in a wide range of Suzuki couplings, including those with electron-rich boronic acids.[2] N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative, offering high stability and activity.[2]
-
Palladium Precatalysts: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes (precatalysts), which are often more stable and efficient.
Q3: Which base should I use for the Suzuki coupling of this compound, and how does it affect the reaction?
A3: The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. The choice of base can significantly impact the reaction yield.[3]
-
Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[3]
-
Minimizing Side Reactions: A common side reaction, especially with electron-rich boronic acids, is protodeboronation (replacement of the boronic acid group with a hydrogen). To minimize this, consider using milder bases such as K₃PO₄ or cesium carbonate (Cs₂CO₃).[1] The choice of base is also dependent on the solvent system.
Q4: What is the best solvent for my Suzuki coupling reaction?
A4: The solvent system must solubilize the reagents and stabilize the catalytic species. A mixture of an organic solvent and water is often used.
-
Common Solvent Systems: Mixtures of polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) with water are frequently employed.[4][5]
-
Solvent Effects: The polarity of the solvent can influence the reaction's selectivity and rate. For instance, polar solvents can stabilize charged palladium species, which may alter the reaction pathway.[4] It is often beneficial to screen a few different solvent systems to find the optimal one for your specific substrates.
Troubleshooting Guide
Issue: Low to No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust precatalyst. Ensure proper storage under an inert atmosphere. |
| Poor Reagent Quality | Verify the purity of this compound and the aryl halide. Consider recrystallizing or purifying the starting materials. |
| Presence of Oxygen | Thoroughly degas the solvent by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Suboptimal Base | Screen different bases. If protodeboronation is suspected, switch to a milder base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry for anhydrous reactions. |
| Incorrect Solvent | Try a different solvent system. A mixture of dioxane/water or THF/water is a good starting point. Ensure the solvent is anhydrous and degassed. |
| Low Reaction Temperature | Increase the reaction temperature in increments. For less reactive aryl halides (e.g., chlorides), higher temperatures (80-110 °C) may be required.[1] |
Issue: Significant Side Product Formation
| Side Product | Possible Cause | Troubleshooting Step |
| Protodeboronation Product | The boronic acid is being replaced by a hydrogen atom. This is often caused by excess water, strong bases, or high temperatures. | Use a milder base (e.g., K₃PO₄, Cs₂CO₃).[1] Run the reaction under anhydrous conditions if possible. Reduce the reaction temperature. |
| Homocoupling Product | Self-coupling of the boronic acid or aryl halide. This can be caused by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst. | Ensure the reaction is thoroughly degassed. Use a Pd(0) source or an efficient precatalyst system. |
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield
Reaction Conditions: Phenylboronic acid (1.2 mmol), Iodobenzene (1.0 mmol), Catalyst (0.07g Cu(II) Salen complex@KCC-1), DMF (2 mL), 110 °C. (Data is representative for general Suzuki couplings)
| Base | Yield (%) |
| K₂CO₃ | 95 |
| Cs₂CO₃ | 90 |
| K₃PO₄ | 88 |
| Et₃N | 65 |
| NaOH | 55 |
Source: Adapted from Journal of Nanostructures.[4]
Table 2: Influence of Solvent on Suzuki Coupling Yield
Reaction Conditions: Phenylboronic acid (1.2 mmol), Iodobenzene (1.0 mmol), K₂CO₃ (2.0 mmol), Catalyst (0.07g Cu(II) Salen complex@KCC-1), 110 °C. (Data is representative for general Suzuki couplings)
| Solvent | Yield (%) |
| DMF | 95 |
| DMSO | 92 |
| Toluene | 85 |
| Dioxane | 82 |
| Acetonitrile | 78 |
| Ethanol | 70 |
| Water | 20 |
Source: Adapted from Journal of Nanostructures[4] and ResearchGate.[6]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. If using a solid catalyst and ligand, they can be added at the beginning with the other solids. If using a solution, add it via syringe.
-
Degassing (if not already done): Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 3-Isopropoxyphenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for 3-Isopropoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions and troubleshooting strategies for its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
The most prevalent side reactions are protodeboronation and homocoupling.[1] Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, which leads to the formation of isopropoxybenzene.[1][2] Homocoupling results in the formation of a symmetrical biaryl compound, 3,3'-diisopropoxybiphenyl, from the coupling of two molecules of the boronic acid.[3]
Q2: What factors typically promote these side reactions?
Several factors can contribute to an increase in side reactions:
-
Protodeboronation: This side reaction is often exacerbated by prolonged reaction times, high temperatures, and the presence of strong bases and protic solvents (like water).[4] The pH of the reaction medium is a critical factor in the rate of protodeboronation.[1]
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Homocoupling: The presence of oxygen in the reaction mixture is a primary cause of homocoupling.[3] This can be due to inadequate degassing of solvents and the reaction vessel. Additionally, the use of a Pd(II) precatalyst, which needs to be reduced in situ to the active Pd(0) species, can sometimes promote homocoupling if the reduction is not efficient.[3]
Q3: How can I minimize protodeboronation?
To suppress protodeboronation, the goal is to have the desired cross-coupling reaction proceed at a much faster rate than the C-B bond cleavage.[4] Strategies include:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, can protect the boronic acid functionality.[4] MIDA boronates are particularly effective as they are stable under anhydrous coupling conditions and can be deprotected under mild aqueous basic conditions to slowly release the active boronic acid.[5][6]
-
Milder Reaction Conditions: Employing milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and lower reaction temperatures can significantly reduce the rate of protodeboronation.[4]
-
Highly Active Catalysts: Using a highly active palladium catalyst and ligand system can accelerate the desired cross-coupling, thereby outcompeting the protodeboronation side reaction.[4]
Q4: What are the best practices to avoid homocoupling?
The key to preventing homocoupling is to minimize the presence of oxygen and Pd(II) species in the reaction.[3] This can be achieved by:
-
Thorough Degassing: Ensure all solvents and the reaction vessel are properly degassed to remove oxygen. This can be done by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or no yield of the desired cross-coupled product.
-
Possible Cause: Inactive catalyst, poor reagent quality, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Test your palladium catalyst with a reliable, well-established Suzuki-Miyaura reaction to ensure its activity.[4]
-
Check Reagent Quality: Ensure the purity of your this compound, aryl halide, and base.
-
Optimize Reaction Conditions: Systematically vary the solvent, base, and temperature. For alkoxy-substituted phenylboronic acids, a mixed solvent system like dioxane/water or THF/water with a carbonate or phosphate base is often a good starting point.[4]
-
Ensure Proper Degassing: Inadequate removal of oxygen can lead to catalyst deactivation.[4]
-
Issue 2: Significant formation of isopropoxybenzene (protodeboronation byproduct).
-
Possible Cause: Reaction conditions are too harsh, or the reaction is running for too long.
-
Troubleshooting Steps:
-
Switch to a Milder Base: If using a strong base like NaOH or KOH, consider switching to K₂CO₃, K₃PO₄, or Cs₂CO₃.[4]
-
Lower the Reaction Temperature: High temperatures can accelerate protodeboronation.[4]
-
Reduce Reaction Time: Use a more active catalyst system to shorten the required reaction time.
-
Use a Boronate Ester: Convert this compound to its MIDA ester to provide a slow release of the active reagent, minimizing its concentration and thus the rate of protodeboronation.[5]
-
Issue 3: Presence of 3,3'-diisopropoxybiphenyl (homocoupling byproduct).
-
Possible Cause: Oxygen contamination in the reaction mixture.
-
Troubleshooting Steps:
Data Presentation
| Parameter | Condition A | Condition B | Condition C | Expected Outcome with this compound |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd(dppf)Cl₂ | Buchwald G3 Precatalyst | Buchwald precatalysts are often highly efficient for a broad range of substrates. |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₃PO₄ and Cs₂CO₃ are generally effective and milder than stronger bases. |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O | Aprotic polar solvents with water are commonly used to dissolve both organic and inorganic reagents. |
| Temperature | 80 °C | 100 °C | 60 °C | Lower temperatures are generally preferred to minimize side reactions, if the catalyst system is active enough. |
| Yield (%) | Varies | Varies | Varies | Optimization is required to maximize yield and minimize byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for your specific aryl halide.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation and Use of this compound MIDA Ester
This protocol is recommended for challenging couplings where protodeboronation is a significant issue.[8][9]
-
Part A: Synthesis of this compound MIDA Ester
-
In a round-bottom flask, combine this compound (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.05 equiv).
-
Add a suitable solvent, such as DMSO, and heat the mixture (e.g., 80-110 °C) under vacuum to remove water via azeotropic distillation.
-
After completion, the MIDA ester can be purified by crystallization or chromatography.
-
-
Part B: Suzuki-Miyaura Coupling using the MIDA Ester
-
Follow the general Suzuki-Miyaura coupling protocol (Protocol 1), substituting the this compound MIDA ester (1.1 equiv) for the boronic acid.
-
Use anhydrous conditions for the coupling reaction.
-
The deprotection of the MIDA ester to release the boronic acid in situ is typically achieved by the presence of the aqueous base in the reaction mixture.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Preventing deboronation of 3-Isopropoxyphenylboronic acid during coupling reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of deboronation when using 3-isopropoxyphenylboronic acid in coupling reactions, particularly the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem with this compound?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This converts your this compound into 3-isopropoxybenzene, a non-reactive byproduct, which reduces the overall yield of your desired coupled product. This compound is particularly susceptible to this reaction due to the electron-donating nature of the isopropoxy group, which increases the electron density on the aromatic ring and can facilitate the cleavage of the C-B bond.
Q2: How can I detect if deboronation is occurring in my reaction?
A2: The primary method for detecting deboronation is through analysis of your crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. You should look for the presence of a significant amount of 3-isopropoxybenzene as a byproduct. A lower than expected yield of your desired product and the presence of unreacted starting materials are also strong indicators.
Q3: What are the main factors that promote the deboronation of this compound?
A3: Several factors can accelerate the deboronation of electron-rich boronic acids like this compound:
-
High Temperatures: Elevated temperatures can increase the rate of deboronation.
-
Strong Bases: While a base is necessary for the Suzuki-Miyaura coupling, strong bases can also promote protodeboronation.[2]
-
Presence of Water: Water can act as a proton source for the protodeboronation reaction.
-
Prolonged Reaction Times: Longer reaction times provide more opportunity for the deboronation side reaction to occur.
-
Choice of Palladium Catalyst and Ligands: Certain palladium catalysts and ligands may favor the deboronation pathway.
Q4: Are there alternative reagents to this compound that are more resistant to deboronation?
A4: Yes, using more stable derivatives of the boronic acid can significantly reduce deboronation. These include:
-
Pinacol esters (Ar-B(pin)): These are generally more stable than the corresponding boronic acids.
-
MIDA boronates: These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.
-
Organotrifluoroborates (Ar-BF3K): These salts are also known for their enhanced stability and can be a good alternative.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of 3-isopropoxybenzene byproduct detected. | Reaction temperature is too high. | Reduce the reaction temperature. For many Suzuki couplings with electron-rich boronic acids, room temperature or slightly elevated temperatures (e.g., 40-60 °C) may be sufficient, especially with a highly active catalyst system. |
| The base is too strong or its concentration is too high. | Use a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2] You can also try using a stoichiometric amount of the base relative to the limiting reagent. | |
| The reaction time is excessively long. | Monitor the reaction progress closely by TLC, GC, or LC-MS and stop the reaction as soon as the starting material is consumed. | |
| Low yield of the desired coupled product. | Deboronation of the boronic acid is significant. | In addition to the solutions above, consider using a more stable boronic acid derivative like a pinacol ester or a MIDA boronate. |
| The catalyst system is not optimal. | For sterically hindered and electron-rich boronic acids, consider using palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. | |
| The solvent is not ideal. | Anhydrous solvents are generally preferred to minimize the presence of water. Toluene, dioxane, and THF are commonly used. | |
| Inconsistent reaction outcomes. | Variability in the quality of the this compound. | Boronic acids can degrade over time. Ensure you are using a high-purity reagent. If necessary, repurify the boronic acid before use. |
| Presence of oxygen in the reaction mixture. | Thoroughly degas your solvent and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
Quantitative Data on Deboronation
| Boronic Acid | Condition | Relative Rate of Protodeboronation | Reference |
| p-Anisylboronic acid | pH-rate maximum | Reaches a rate maximum when pH = pKa | [3] |
| Phenylboronic acid | pH 12, 70 °C | Slower than many heteroaromatic boronic acids | [4] |
| 2-Pyridylboronic acid | pH 7, 70 °C | Rapid protodeboronation (t½ ≈ 25-50 s) | [4] |
Note: The data above is for comparative purposes to illustrate the effect of substituents and pH on deboronation rates. The actual rate for this compound will vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Deboronation
This protocol is designed for the coupling of this compound with an aryl bromide, employing conditions known to suppress protodeboronation.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous toluene
-
Anhydrous, degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely ground, dry potassium phosphate (2.0 equiv).
-
Catalyst Preparation: In a separate dry vial, under an inert atmosphere, prepare the catalyst pre-mixture by adding palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv). Add a small amount of anhydrous toluene and stir for 5-10 minutes.
-
Solvent Addition: To the Schlenk flask containing the reagents, add anhydrous toluene to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solvent for 15-20 minutes.
-
Catalyst Addition: Using a syringe, transfer the prepared catalyst pre-mixture to the reaction flask under a positive pressure of inert gas.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: The base-catalyzed protodeboronation pathway of this compound.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling designed to minimize deboronation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize homocoupling of 3-Isopropoxyphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of 3-isopropoxyphenylboronic acid during cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling of this compound
Homocoupling of this compound to form 3,3'-diisopropoxybiphenyl is a common side reaction in Suzuki-Miyaura coupling, which reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling.
Issue: Significant formation of 3,3'-diisopropoxybiphenyl byproduct is observed.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Oxygen in the Reaction Mixture | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2][3] Ensure rigorous exclusion of oxygen by thoroughly degassing all solvents and reagents.[3][4] This can be achieved by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method (three cycles are recommended).[4] Maintain a positive pressure of an inert gas throughout the reaction setup. |
| Inappropriate Palladium Source | Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) require an initial reduction to the active Pd(0) state. This reduction can be mediated by the homocoupling of two boronic acid molecules.[1][5] |
| Solution 1: Switch to a Pd(0) source such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1] | |
| Solution 2: Utilize modern palladium precatalysts, like Buchwald's G3 or G4 precatalysts, which are designed for clean and efficient generation of the active Pd(0) species.[1] | |
| Solution 3: If using a Pd(II) source is necessary, consider adding a mild reducing agent like potassium formate to facilitate the reduction to Pd(0) without promoting homocoupling.[6][7][8] | |
| Ligand Choice | The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.[1] |
| Solution 1: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or other Buchwald-type ligands can sterically hinder the formation of intermediates that lead to homocoupling.[1][9] | |
| Solution 2: Consider using N-heterocyclic carbene (NHC) ligands, which are also effective at minimizing homocoupling.[1] | |
| Base Selection | The choice of base is crucial for activating the boronic acid, but an unsuitable base can increase homocoupling.[1] |
| Recommendation: Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases.[1] | |
| Reaction Kinetics | The relative rates of the desired cross-coupling and the undesired homocoupling can be influenced by reaction parameters. |
| Solution 1: Lower the reaction temperature. This can disfavor the kinetics of the homocoupling reaction.[2] | |
| Solution 2: Add the this compound solution slowly to the reaction mixture, for instance, using a syringe pump.[2][4] This maintains a low instantaneous concentration of the boronic acid, thereby reducing the likelihood of homocoupling.[4] | |
| Solution 3: Use a slight excess of the aryl halide coupling partner to favor the cross-coupling pathway.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that cause the homocoupling of this compound?
A1: There are two main pathways for homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the catalytically active Pd(0) to Pd(II). This Pd(II) species can then react with two molecules of this compound to generate the homocoupled product (3,3'-diisopropoxybiphenyl) and regenerate Pd(0).[1][2] Rigorous exclusion of oxygen is therefore critical.[3]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to form the homodimer and the active Pd(0) catalyst.[1][5] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.
Q2: How does the choice of palladium source impact the extent of homocoupling?
A2: The palladium source significantly influences the amount of homocoupling. Pd(II) sources such as palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) can directly promote homocoupling as they need to be reduced to the active Pd(0) state, a process that can consume the boronic acid.[1][5] In contrast, Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ do not require this initial reduction step and can enter the catalytic cycle directly, thus minimizing this pathway for homocoupling.[1] Palladium precatalysts, especially the more advanced generations from Buchwald, are designed to generate the active Pd(0) species cleanly and efficiently, which also helps to suppress side reactions like homocoupling.[1]
Q3: Can the stability of this compound itself contribute to side reactions?
A3: Yes, boronic acids can be susceptible to protodeborylation, which is hydrolysis of the C-B bond. While this is a different side reaction from homocoupling, using more stable derivatives of the boronic acid can sometimes lead to cleaner reactions overall. Converting this compound to its pinacol ester derivative can improve its stability and potentially reduce the propensity for side reactions.[5]
Q4: Are there any analytical methods to quantify the amount of homocoupling product?
A4: Yes, the extent of homocoupling can be quantified using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating the signals corresponding to the desired product and the homocoupled byproduct, you can determine their relative ratios.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol provides a starting point for a Suzuki-Miyaura coupling involving this compound, with conditions optimized to reduce homocoupling.
1. Preparation and Degassing:
-
Ensure all glassware is oven-dried and subsequently cooled under a stream of inert gas (e.g., Argon or Nitrogen).[4]
-
Degas the chosen solvent (e.g., a mixture of toluene and water) by sparging with an inert gas for a minimum of 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.[4]
2. Reaction Setup:
-
To a dry Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., a G3 Buchwald precatalyst, 0.02 mmol, 2 mol%), and the appropriate ligand (if not using a pre-formed complex).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the degassed solvent via syringe.
3. Reagent Addition:
-
In a separate flask, dissolve the this compound (1.2 mmol, 1.2 equiv) in a minimal amount of the degassed solvent.
-
Slowly add the boronic acid solution to the main reaction mixture over a period of 1-2 hours using a syringe pump.[2][4] This slow addition helps to maintain a low concentration of the boronic acid, thereby disfavoring homocoupling.[4]
4. Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC), GC, or LC-MS.
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography.
Visualizations
Caption: Proposed mechanisms for boronic acid homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting Suzuki Reactions with 3-Isopropoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving 3-isopropoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial factors to investigate?
A1: Low yields in Suzuki reactions can stem from several factors. The primary areas to investigate are the quality and stability of your reagents, the reaction setup, and the choice of reaction parameters. Key initial checks include:
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Reagent Quality:
-
This compound Stability: Boronic acids, particularly electron-rich ones like this compound, can be susceptible to degradation over time. It is crucial to use a fresh or properly stored batch. Consider verifying the purity by NMR or melting point.
-
Aryl Halide Purity: Ensure the aryl halide coupling partner is pure and free from contaminants that could inhibit the catalyst.
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture. Using a fresh, high-quality catalyst is essential. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.
-
Base Quality: The base should be anhydrous (if required by the protocol) and finely powdered to ensure effective reaction.
-
-
Reaction Setup:
-
Inert Atmosphere: Suzuki reactions are sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions like homocoupling. Ensure the reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that solvents are thoroughly degassed.
-
Temperature Control: Inconsistent or incorrect reaction temperatures can significantly impact the reaction rate and yield. Use a reliable heating mantle with a temperature controller.
-
Q2: I am observing a significant amount of homocoupling of my this compound. How can I minimize this side reaction?
A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen. To minimize homocoupling:
-
Thoroughly Degas Solvents: Before adding to the reaction mixture, sparge your solvents with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Maintain an Inert Atmosphere: Ensure your reaction is set up under a positive pressure of an inert gas throughout the entire process.
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Use High-Purity Reagents: Impurities in the boronic acid or other reagents can sometimes promote homocoupling.
-
Optimize Catalyst and Ligand: Some catalyst/ligand systems are more prone to promoting homocoupling than others. Screening different ligands may be beneficial.
Q3: Protodeboronation seems to be a major issue in my reaction, leading to the formation of isopropoxybenzene. What conditions can I change to prevent this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent cause of low yields, especially with electron-rich boronic acids. This side reaction is often catalyzed by aqueous base. To mitigate protodeboronation:
-
Choice of Base: Strong aqueous bases can accelerate protodeboronation. Consider switching to a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF). In some cases, using anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be effective.
-
Solvent System: While aqueous solvent mixtures are common, minimizing the amount of water or switching to an anhydrous solvent system can reduce protodeboronation.
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Reaction Temperature and Time: Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation. Monitor the reaction progress and aim to stop it once the starting material is consumed.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition. The ester can then hydrolyze in situ to the active boronic acid.
Troubleshooting Guide: Low Yields
This section provides a structured approach to troubleshooting low yields in Suzuki reactions with this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving low yield issues.
Caption: A workflow diagram for troubleshooting low yields in Suzuki reactions.
Data Presentation: Reaction Parameter Comparison
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions, based on data from analogous systems. These should serve as a starting point for optimization.
Table 1: Comparison of Different Bases
| Base | Solvent System | Temperature (°C) | Typical Yield Range (%) | Notes |
| K₃PO₄ | Toluene/H₂O | 100 | 85-95 | Often a good choice for electron-rich boronic acids; can be used under anhydrous conditions. |
| K₂CO₃ | Dioxane/H₂O | 80-100 | 70-90 | A milder base, can help reduce protodeboronation compared to stronger bases. |
| Cs₂CO₃ | Dioxane | 80 | 80-95 | Highly effective but more expensive; often used for challenging couplings. |
| NaOH | Toluene/EtOH/H₂O | 80 | 60-85 | A strong base that can sometimes lead to higher rates of protodeboronation. |
| CsF | Dioxane | 100 | 75-90 | Can be effective in minimizing protodeboronation. |
Table 2: Comparison of Different Solvent Systems
| Solvent System | Base | Temperature (°C) | Typical Yield Range (%) | Notes |
| Toluene/H₂O | K₃PO₄ | 100 | 85-95 | A common and effective biphasic system. |
| Dioxane/H₂O | K₂CO₃ | 80-100 | 70-90 | Dioxane is a good solvent for many organic substrates. |
| THF/H₂O | K₂CO₃ | 70 | 65-85 | Lower boiling point may require longer reaction times. |
| DMF | K₂CO₃ | 100 | Variable | Can be effective but may lead to side reactions at high temperatures. |
| 2-MeTHF | K₃PO₄ | 80 | 80-95 | A greener alternative to THF with a higher boiling point. |
Table 3: Comparison of Different Palladium Catalysts/Ligands
| Pd Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 60-80 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | >95 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DMF | 90 | 75-90 |
Experimental Protocols
The following are representative experimental protocols that can be adapted for Suzuki coupling reactions with this compound.
Protocol 1: General Procedure with an Aqueous Base
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Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane:water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Conditions to Minimize Protodeboronation
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), finely powdered anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%) to a dry reaction vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 10 mL of toluene) to the vial.
-
Reaction: Seal the vial and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring and Workup: Follow steps 6-8 from Protocol 1.
Signaling Pathways and Logical Relationships
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. Understanding this cycle can help in diagnosing which step may be failing.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Effect of temperature on the stability of 3-Isopropoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Isopropoxyphenylboronic acid, particularly concerning the effects of temperature. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by temperature, moisture, light, and the presence of oxidizing agents. Elevated temperatures can accelerate degradation, while moisture can lead to hydrolysis (protodeboronation).
Q2: What is the recommended storage temperature for this compound?
A2: For long-term storage, it is recommended to store this compound in a cool, dry place, typically at room temperature, protected from light. For sensitive applications or prolonged storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q3: What are the common degradation pathways for this compound at elevated temperatures?
A3: At elevated temperatures, this compound can undergo several degradation pathways:
-
Dehydration to form Boroxines: This is a common thermal degradation pathway for boronic acids, where three molecules condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.
-
Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of phenol and boric acid. This process can be accelerated by heat.
-
Protodeboronation: In the presence of moisture, elevated temperatures can accelerate the hydrolytic cleavage of the carbon-boron bond, resulting in the formation of isopropoxybenzene and boric acid.
Q4: Are there any visual indicators of this compound degradation?
A4: While not always apparent, signs of degradation can include a change in the physical appearance of the solid, such as discoloration (e.g., yellowing), clumping (due to moisture absorption), or a change in texture. However, significant degradation can occur without obvious visual cues, necessitating analytical testing for confirmation.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action & Troubleshooting Steps |
| Inconsistent experimental results (e.g., lower than expected yield in a Suzuki coupling reaction). | Degradation of the this compound reagent. | 1. Verify Storage Conditions: Ensure the reagent has been stored in a tightly sealed container in a cool, dry, and dark place. 2. Test for Purity: Analyze the purity of the boronic acid using techniques like HPLC, GC-MS, or NMR to identify potential degradation products. 3. Use Fresh Reagent: If degradation is suspected, use a fresh, unopened container of the reagent for subsequent experiments. 4. Drying: If moisture exposure is suspected, the material can be dried under vacuum, though this may not reverse hydrolysis. |
| The this compound appears discolored or clumped. | Exposure to moisture and/or air, leading to hydrolysis and/or oxidation. | 1. Handle Under Inert Atmosphere: When possible, handle the reagent in a glovebox or under a stream of inert gas to minimize exposure to air and moisture. 2. Proper Sealing: Ensure the container is sealed tightly with parafilm after each use. 3. Purity Analysis: Perform purity analysis to quantify the extent of degradation before use. |
| Analytical characterization (e.g., NMR, MS) shows the presence of isopropoxybenzene or 3-isopropoxyphenol. | Protodeboronation or oxidative degradation has occurred. | 1. Review Experimental Conditions: Assess if the reaction or storage conditions involved high temperatures, prolonged exposure to moisture, or oxidizing agents. 2. Optimize Reaction Conditions: For reactions, ensure anhydrous solvents and an inert atmosphere are used. Minimize reaction time and temperature where possible. 3. Purification: If the degradation is minor, consider purifying the boronic acid before use, for example, by recrystallization. |
Data on Thermal Stability
| Temperature (°C) | Exposure Time (hours) | Degradation Pathway | Approximate Degradation (%) | Notes |
| 40 | 72 | Minimal | < 2% | Generally stable under moderately elevated temperatures for short periods. |
| 60 | 48 | Dehydration (Boroxine formation), Minor Oxidation | 5 - 10% | Increased temperature accelerates the formation of anhydrides and potential oxidation. |
| 80 | 24 | Dehydration, Oxidation, Protodeboronation (if moisture is present) | 15 - 25% | Significant degradation can be expected, especially in the presence of moisture. |
| 100+ | 8 | Rapid Decomposition | > 40% | Not recommended for storage or prolonged heating. Significant decomposition is likely. |
Disclaimer: This data is illustrative and intended for guidance. Actual degradation rates will depend on specific conditions such as humidity, presence of oxygen, and purity of the sample.
Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Assessing Thermal Stability
-
Objective: To determine the thermal stability and decomposition profile of this compound.
-
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset temperature of decomposition and the temperature ranges of mass loss, which correspond to the degradation of the compound.
-
2. Accelerated Stability Study using High-Performance Liquid Chromatography (HPLC)
-
Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions.
-
Methodology:
-
Prepare multiple, identical samples of this compound in sealed vials.
-
Place the vials in stability chambers at various controlled temperature and humidity conditions (e.g., 40°C/75% RH, 60°C/75% RH).
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At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
Analyze the sample by a validated reverse-phase HPLC method to quantify the amount of remaining this compound and any major degradation products.
-
Plot the percentage of the parent compound remaining over time for each condition to determine the degradation kinetics.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Key degradation pathways for arylboronic acids.
Technical Support Center: Catalyst Poisoning in 3-Isopropoxyphenylboronic Acid Cross-Coupling Reactions
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving 3-Isopropoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common issues, particularly those related to catalyst poisoning and reaction inefficiency.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the primary suspects for catalyst poisoning?
A1: Low yields in cross-coupling reactions with this compound can often be attributed to catalyst poisoning. The primary suspects include:
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Atmospheric Oxygen: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to the oxidation of the catalyst to inactive Pd(II) species.
-
Water Content: While some water is often beneficial or even necessary for the Suzuki-Miyaura coupling mechanism (aiding in the dissolution of the base and facilitating the transmetalation step), excessive water can lead to catalyst deactivation and promote the undesirable side reaction of protodeboronation of the boronic acid.
-
Impurities from Reagents:
-
Starting Materials: this compound may contain residual impurities from its synthesis, such as unreacted starting materials (e.g., 3-bromo-isopropoxybenzene) or byproducts from Grignard reagent formation (e.g., biphenyls)[1][2]. Similarly, the coupling partner (aryl halide/triflate) may contain impurities.
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Solvents: Peroxides in ethereal solvents (like THF or dioxane) that have been improperly stored are known catalyst poisons.
-
Bases: Low-quality bases may contain excessive moisture or other inhibiting impurities.
-
Q2: I'm observing a significant amount of homocoupling of this compound. What causes this and how can I prevent it?
A2: The formation of 4,4'-diisopropoxybiphenyl (homocoupling product) is a common side reaction. It is primarily caused by:
-
Presence of Oxygen: As mentioned, oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of the boronic acid.
-
Reaction Conditions: Suboptimal reaction temperatures and incorrect choice of base can also favor this side reaction.
To minimize homocoupling, ensure rigorous degassing of all solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. Using a pre-catalyst that rapidly generates the active Pd(0) species can also be beneficial.
Q3: Protodeboronation seems to be a major issue in my reaction, consuming my this compound. How can I mitigate this?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a hydrogen atom, is a common degradation pathway for boronic acids, especially under basic conditions. To address this:
-
Choice of Base: Use the mildest effective base possible. While strong bases can be necessary for challenging couplings, they can also accelerate protodeboronation. Screening bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ is recommended.
-
Anhydrous Conditions: If the reaction tolerates it, using anhydrous conditions can suppress protodeboronation. However, this may require a different choice of base and solvent system.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from degradation. The boronic acid is then generated in situ during the reaction.
Troubleshooting Guides
Issue: Low or No Conversion
If you are observing low or no conversion of your starting materials, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no conversion.
Issue: Catalyst Deactivation (Black Precipitate)
The formation of palladium black (a black precipitate) is a clear indicator of catalyst decomposition and deactivation.
-
Cause: This is often due to the presence of oxygen or other oxidizing agents, or running the reaction at too high a temperature for an extended period. The isopropoxy group on the boronic acid is an electron-donating group, which can make the transmetalation step faster, but may also sensitize the catalyst to certain decomposition pathways.
-
Solution:
-
Improve Inert Atmosphere: Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). Purge the reaction flask with an inert gas for an extended period before adding the catalyst.
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Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the palladium center and prevent agglomeration into palladium black.
-
Temperature Control: Monitor the reaction temperature closely. While higher temperatures can be necessary for sterically hindered substrates, excessive heat can accelerate catalyst decomposition.
-
Data Presentation
The choice of reaction parameters can significantly impact the success of the cross-coupling reaction. The following tables summarize typical starting points for optimization based on literature for similar Suzuki-Miyaura reactions.
Table 1: Recommended Catalysts and Ligands for this compound Couplings
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-3 | Good for electron-rich boronic acids. |
| Pd₂(dba)₃ | XPhos | 1-3 | Effective for sterically hindered substrates. |
| Pd(PPh₃)₄ | None | 2-5 | A classic choice, but may be less effective for challenging couplings. |
| XPhos Pd G3 | None | 1-2 | A pre-catalyst that is air and moisture stable, and highly active. |
Table 2: Common Solvent and Base Combinations
| Solvent System (v/v) | Base | Typical Temperature (°C) |
| Toluene/H₂O (4:1) | K₃PO₄ | 80-110 |
| Dioxane/H₂O (5:1) | K₂CO₃ | 80-100 |
| THF/H₂O (4:1) | Cs₂CO₃ | 60-80 |
| DMF/H₂O (10:1) | Na₂CO₃ | 80-120 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound
This is a general guideline and may require optimization for your specific substrates.
-
Reagent Preparation:
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To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
-
Inerting the Atmosphere:
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium pre-catalyst and ligand (if not using a pre-catalyst complex).
-
Add the degassed solvent(s) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature.
-
-
Monitoring:
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Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup:
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
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Purify the crude product by flash column chromatography.
-
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Degradation Pathway of this compound
Caption: Potential side reactions and degradation pathways.
References
Technical Support Center: Purification of Products from 3-Isopropoxyphenylboronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on purifying products from chemical reactions involving 3-isopropoxyphenylboronic acid, a common reagent in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
The primary impurities encountered are typically unreacted this compound and its boroxine, a trimeric anhydride formed through dehydration. Other significant impurities can include homocoupled byproducts from the boronic acid, residual palladium catalyst, and inorganic salts from the base used in the reaction.[1]
Q2: Why is it challenging to remove this compound and its byproducts using standard silica gel chromatography?
Boronic acids are known to interact strongly with silica gel, which can lead to streaking, poor separation, and sometimes decomposition of the desired product on the column.[2] The polarity of the boronic acid can cause it to tail and co-elute with the product.
Q3: What are the primary strategies for removing boron-containing impurities?
The main strategies for removing this compound and related impurities include:
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Aqueous Extraction (Acid-Base Wash): Exploits the acidic nature of the boronic acid.[1][3]
-
Chromatography: While standard silica gel can be problematic, modified techniques or alternative stationary phases can be effective.[1][4]
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Recrystallization: A powerful technique for purifying solid products.[1][4]
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Scavenger Resins: These offer a highly selective method for capturing boronic acid impurities.[1][5]
-
Derivatization: Converting the boronic acid to a more easily separable derivative.[4]
Q4: How does a basic aqueous wash facilitate the removal of this compound?
Washing the organic reaction mixture with a basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃) deprotonates the weakly acidic this compound. This forms a water-soluble boronate salt, which then partitions into the aqueous layer and can be easily separated from the organic layer containing the desired product.[3][6]
Q5: What are scavenger resins and how do they work in this context?
Scavenger resins are solid supports functionalized with groups that selectively bind to boronic acids, such as diol or diethanolamine functionalities.[1][5] The crude reaction mixture is stirred with the resin, which captures the boronic acid impurity. The resin is then simply filtered off, leaving a purified solution of the product.[5][7] This method is particularly useful for products that are sensitive to aqueous washes.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from reactions with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product streaks on silica gel TLC/column. | Boronic acid impurity interacting with silica. | 1. Perform a basic aqueous wash before chromatography.[3] 2. Consider using a different stationary phase like neutral alumina.[4] 3. Impregnate the silica gel with boric acid to reduce strong interactions.[8] 4. Use a more polar eluent system, for example, a gradient containing methanol.[4] |
| Low yield after purification. | - Incomplete reaction. - Product loss during aqueous extraction. - Co-precipitation during recrystallization. | 1. Monitor the reaction to completion using TLC or LC-MS before workup.[1] 2. Ensure the pH of the aqueous wash is appropriate to avoid extracting your product if it is also acidic or basic. Perform multiple extractions with smaller volumes.[1][9] 3. Select a recrystallization solvent that provides a significant solubility difference between the product and impurities at high and low temperatures.[1] |
| Product is an oil and cannot be recrystallized. | - Presence of impurities inhibiting crystallization. - The product is intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities.[1] 2. If the pure product is an oil, chromatography is the most suitable purification method.[1] |
| Persistent palladium catalyst contamination (black/gray solid). | - Inadequate filtration of heterogeneous catalysts. - Soluble palladium species remaining in the product. | 1. Filter the crude reaction mixture through a pad of Celite® before the aqueous workup.[1] 2. Consider treating a solution of the crude product with activated charcoal, followed by filtration through Celite®.[1] 3. Use a specialized palladium scavenger resin.[1] |
| Difficulty separating the desired product from homocoupled biaryl impurity. | The product and byproduct have very similar polarities. | 1. Optimize column chromatography conditions by using a shallow solvent gradient.[1] 2. If the product is a solid, meticulous recrystallization from a carefully chosen solvent system can be effective.[10] |
Data on Purification Method Efficiency
The following table summarizes the typical efficiency of common purification methods for removing arylboronic acid impurities. The data is representative and may vary based on the specific substrates and reaction conditions.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages | Best Suited For |
| Acid-Base Extraction | >95%[1] | Scalable, cost-effective, good for removing non-acidic impurities.[1] | Not suitable for base-sensitive or acidic products.[1] | Neutral or basic compounds stable to basic conditions. |
| Silica Gel Chromatography | >98%[1] | Widely applicable, can separate complex mixtures.[1] | Can be time-consuming, potential for product decomposition on silica.[1][2] | Most organic compounds, especially for separating isomers or compounds with close polarity. |
| Recrystallization | >98%[1] | Highly effective for achieving high purity, scalable, cost-effective.[1] | Only applicable to solid products, requires finding a suitable solvent.[1] | Crystalline solid products. |
| Scavenger Resins | >99%[1] | High selectivity, simple filtration-based workup.[1][7] | Resins can be expensive, may require optimization of reaction time.[1] | A wide range of products, especially those sensitive to aqueous or acidic/basic conditions.[1] |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This method is suitable for products that are stable under basic conditions and have low solubility in water.
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Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of NaOH or K₂CO₃. Shake vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Repeat the wash of the organic layer two more times to ensure complete removal of the boronic acid.
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Washing: Wash the combined organic layer with brine to remove residual water and base.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification using a Scavenger Resin
This method is ideal for base-sensitive compounds or when aqueous extractions are problematic.
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Resin Selection: Choose a suitable boronic acid scavenger resin (e.g., a diol- or diethanolamine-functionalized resin).
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Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane, THF).
-
Scavenging: Add the scavenger resin (typically 3-5 equivalents relative to the initial amount of this compound) to the solution.
-
Agitation: Stir the suspension at room temperature. The optimal time can range from 1 to 4 hours and may need to be determined empirically.
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Filtration: Filter the mixture to remove the resin.
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Concentration: Rinse the resin with a small amount of the solvent and combine the filtrates. Concentrate the solution under reduced pressure to obtain the purified product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www1.udel.edu [www1.udel.edu]
Technical Support Center: Optimizing Suzuki Reactions with 3-Isopropoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the atom economy of Suzuki-Miyaura coupling reactions involving 3-isopropoxyphenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki reactions with this compound, focusing on improving reaction efficiency and minimizing waste.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Inactivity: The Pd(0) active species has not been efficiently generated or has decomposed. | - Use a fresh, high-quality palladium precatalyst and ligand. Air-stable precatalysts like palladacycles can be beneficial.[1][2] - Ensure the ligand is not degraded. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for electron-rich boronic acids.[1] |
| Oxygen Contamination: Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[1][3] | - Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[4][5] - Maintain a positive pressure of an inert atmosphere throughout the reaction setup.[1] | |
| Reagent Impurity or Degradation: Impurities in the aryl halide or degradation of the boronic acid can inhibit the reaction.[1] | - Verify the purity of the aryl halide and boronic acid using techniques like NMR or LC-MS. - Store this compound under inert gas and away from moisture to prevent degradation. | |
| Significant Protodeboronation | Strong Base in Aqueous Media: The combination of a strong base and water can accelerate the replacement of the boronic acid group with a hydrogen atom, a common side reaction with electron-rich boronic acids.[1][4] | - Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][4] - Employ anhydrous reaction conditions to minimize the proton source.[1][4] |
| Excessive Reaction Temperature or Time: Prolonged heating can promote protodeboronation. | - Monitor the reaction progress closely by TLC or LC-MS and stop the reaction upon completion. - Optimize the temperature; higher temperatures may not always lead to better results and can increase side reactions.[4] | |
| Homocoupling of Boronic Acid | Presence of Oxygen: As mentioned, oxygen can promote the oxidative homocoupling of the boronic acid. | - Rigorous exclusion of oxygen is critical. Ensure all degassing and inert atmosphere techniques are properly executed.[1][3] |
| Inefficient Transmetalation: If the transmetalation step is slow, side reactions like homocoupling can become more prevalent. | - The choice of base is critical for facilitating transmetalation. A screen of bases may be necessary.[2] - Ensure adequate mixing, especially in biphasic reactions, to maximize contact between the reactants.[1] | |
| Poor Atom Economy | Use of Excess Reagents: Using a large excess of the boronic acid to drive the reaction to completion is a common practice that lowers atom economy. | - Aim for a stoichiometric ratio of reactants (1:1 or a slight excess of the boronic acid, e.g., 1.1 equivalents). - Optimize other reaction parameters (catalyst, ligand, base, solvent, temperature) to achieve high conversion with near-stoichiometric amounts of reactants. |
| Difficult Product Purification: The formation of byproducts complicates purification and reduces the isolated yield. | - By minimizing side reactions like protodeboronation and homocoupling, the purification process will be simplified. - Consider using a solvent system that facilitates easy product isolation, such as 2-MeTHF, which is immiscible with water and allows for simple separation.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the first things to check if my Suzuki reaction with this compound is not working?
A1: When a Suzuki coupling fails, systematically assess the following key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.[1][2]
-
Oxygen Contamination: The presence of oxygen is detrimental, leading to catalyst decomposition and homocoupling of the boronic acid.[1][3] Confirm that your solvent is properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and this compound. Boronic acids can degrade over time, especially when exposed to air and moisture.[1][7]
-
Base and Solvent Choice: The selection of base and solvent is crucial and often interdependent.[1][8] The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or products.[1]
Q2: How can I prevent protodeboronation of this compound?
A2: Protodeboronation is a common side reaction, particularly with electron-rich boronic acids like this compound.[1][4] To minimize this:
-
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to milder alternatives such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][4]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and bases can significantly reduce protodeboronation.[1][4]
-
Protect the Boronic Acid: As a more advanced strategy, the boronic acid can be protected as a boronic ester (e.g., a pinacol ester) or a diethanolamine adduct, which are often more stable and less prone to protodeboronation.[1][9][10]
Q3: Which catalyst system is best for coupling with this compound?
A3: For electron-rich boronic acids, and especially in cases of steric hindrance, bulky and electron-rich phosphine ligands are generally preferred. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective as they can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] N-heterocyclic carbenes (NHCs) can also be very effective ligands.[1] The choice of palladium precursor is also important; common choices include Pd(OAc)₂ and Pd₂(dba)₃.[2][11]
Q4: What is the impact of solvent selection on the atom economy of my reaction?
A4: The solvent plays a critical role in a Suzuki reaction. It must be able to dissolve, at least partially, both the organic reactants and the inorganic base.[8] A poor choice of solvent can lead to low reaction rates and the prevalence of side reactions, thus lowering the overall yield and atom economy. Common solvent systems include mixtures of toluene or dioxane with water.[4][12] For improved environmental impact and potentially easier workup, consider biosolvents like 2-MeTHF.[6] The use of a co-solvent like water can be beneficial for dissolving the inorganic base, but it can also promote protodeboronation, so a careful balance is required.[8]
Q5: How can I improve the atom economy if I am using an excess of this compound?
A5: While using an excess of the boronic acid can drive the reaction to completion, it is not an atom-economical approach.[13] To improve this, focus on optimizing the reaction conditions to achieve high yields with near-stoichiometric amounts of your reactants. This includes screening different catalysts, ligands, bases, and solvents to find the most efficient system for your specific substrates. A well-optimized reaction should not require a large excess of either coupling partner.
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a starting point and should be optimized for specific substrates and reaction scales.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, 0.1-0.5 M)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting a low-yielding Suzuki reaction.
Caption: The protodeboronation side reaction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Impact of water on the performance of 3-Isopropoxyphenylboronic acid in Suzuki coupling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 3-isopropoxyphenylboronic acid in Suzuki coupling reactions, with a specific focus on the impact of water on reaction performance.
Frequently Asked Questions (FAQs)
Q1: Is water necessary for the Suzuki coupling reaction with this compound?
A1: Not strictly necessary, but often beneficial in small amounts. The generally accepted mechanism for the transmetalation step, a crucial part of the catalytic cycle, involves a hydroxy group bridging the palladium and boron atoms, suggesting that water is needed.[1] For biphasic reactions (e.g., an organic solvent and water), the water phase is essential for dissolving polar reactants like the inorganic base.[2] However, reactions can also be run under anhydrous conditions, which may be preferable to avoid certain side reactions.[3]
Q2: What is the optimal amount of water to use in my reaction?
A2: The optimal amount of water is highly dependent on the specific substrates, solvent, and base used.[1][2] While a small amount of water can facilitate the reaction, an excessive volume can lead to dilution of the base and catalyst, decreasing the reaction rate and overall conversion.[2] For instance, in some systems, increasing the volume of water initially boosts conversion, but a further increase becomes detrimental due to dilution.[2] It is often necessary to screen different solvent ratios (e.g., Dioxane:Water from 10:1 to 4:1) to find the optimal conditions for your specific coupling partners.
Q3: Can using water lead to side reactions?
A3: Yes, the primary side reaction of concern is protodeboronation. This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[4] This reaction is often accelerated by the presence of water (which acts as the proton source) and a strong base.[3] Additionally, if your aryl halide or this compound contains water-sensitive functional groups, such as esters, water can cause hydrolysis.[5]
Q4: My boronic acid seems to be degrading. How can I improve its stability in the reaction?
A4: Boronic acids can be unstable, especially in aqueous basic conditions which promote protodeboronation.[4] To improve stability, you can:
-
Use a milder base: Switching from strong bases like NaOH to weaker ones like K₂CO₃ or KF can reduce the rate of protodeboronation.[3]
-
Consider anhydrous conditions: Running the reaction in a dry organic solvent can significantly minimize protodeboronation.[3]
-
Protect the boronic acid: Boronic acids can be converted to more stable derivatives, such as MIDA (N-methyliminodiacetic acid) boronates or diethanolamine adducts, which release the boronic acid slowly under the reaction conditions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ. Consider using a fresh batch or a more robust, air-stable precatalyst.[3] |
| Oxygen Contamination | Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[3] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[3][6] |
| Poor Reagent Quality | Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time.[3] |
| Suboptimal Base/Solvent | The choice of base and solvent is critical. The base must be strong enough to promote transmetalation but not so strong as to cause degradation.[3] For biphasic reactions, ensure vigorous stirring to maximize the interaction between the organic and aqueous layers.[3] |
| Protodeboronation | See "Issue 2: Significant Protodeboronation" below. |
Issue 2: Significant Protodeboronation (Isopropoxybenzene as a major byproduct)
| Potential Cause | Troubleshooting Steps |
| Strong Base in Aqueous Media | This combination accelerates the replacement of the boronic acid group with a hydrogen atom.[3] |
| Solution 1: Use a Milder Base. Switch from strong bases (e.g., NaOH, K₃PO₄) to milder alternatives like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3] | |
| Solution 2: Switch to Anhydrous Conditions. Removing water, the proton source for this side reaction, is a very effective strategy to minimize protodeboronation.[3] | |
| High Reaction Temperature | Elevated temperatures can increase the rate of protodeboronation. |
| Solution: Lower the Temperature. If possible, try running the reaction at a lower temperature for a longer period. |
Data Presentation
The following table provides illustrative data on how the water content in a biphasic solvent system (Dioxane/Water) might affect the yield of a Suzuki coupling reaction. Note that this is a generalized representation and the optimal conditions for this compound may vary.
Table 1: Illustrative Impact of Water Content on Suzuki Coupling Yield
| Dioxane:Water Ratio | Yield (%) | Observation Notes |
| Anhydrous Dioxane | 65% | Reaction is sluggish; base has poor solubility. |
| 20:1 | 85% | Small amount of water improves base solubility and reaction rate. |
| 10:1 | 92% | Appears to be optimal for this hypothetical system. |
| 4:1 | 78% | Yield decreases, possibly due to dilution and increased protodeboronation. |
| 1:1 | 55% | Significant protodeboronation observed; dilution effect is prominent. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent system (e.g., Dioxane/Water 10:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the this compound, the aryl bromide, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: A logic diagram for troubleshooting low yield in Suzuki reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Isopropoxyphenylboronic Acid and 4-Isopropoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isomeric Reactivity with Supporting Experimental Data
The selection of appropriate reagents is a critical factor in the successful outcome of synthetic organic chemistry, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction. The electronic and steric properties of the boronic acid partner significantly influence reaction kinetics and overall yield. This guide provides a detailed comparison of the reactivity of 3-isopropoxyphenylboronic acid and 4-isopropoxyphenylboronic acid, offering insights into how the isomeric position of the isopropoxy group dictates performance in this crucial C-C bond-forming reaction.
Executive Summary: Reactivity Overview
In the Suzuki-Miyaura coupling reaction, the reactivity of substituted phenylboronic acids is primarily governed by a combination of electronic and steric effects. For this compound and 4-isopropoxyphenylboronic acid, the key differentiator is the position of the isopropoxy substituent on the phenyl ring, which leads to distinct electronic and steric environments around the boronic acid moiety.
4-Isopropoxyphenylboronic acid generally exhibits higher reactivity in Suzuki-Miyaura coupling reactions. The para-isopropoxy group exerts a strong electron-donating effect through resonance, increasing the nucleophilicity of the ipso-carbon and facilitating the transmetalation step, which is often rate-limiting.
This compound , conversely, tends to be less reactive. The isopropoxy group in the meta position exerts a weaker, primarily inductive, electron-donating effect and can introduce greater steric hindrance around the boronic acid group, potentially impeding its approach to the palladium catalyst.
Theoretical Framework: Electronic and Steric Effects
The disparate reactivity of these two isomers can be rationalized by considering the interplay of electronic and steric factors.
Electronic Effects
The electronic influence of a substituent on the reactivity of a benzene derivative can be quantified using Hammett constants (σ). A negative Hammett constant indicates an electron-donating group, which generally enhances the rate of the Suzuki-Miyaura coupling by increasing the electron density on the carbon atom bonded to boron, thus promoting the transmetalation step.
-
4-Isopropoxyphenylboronic acid: The isopropoxy group at the para position is a strong electron-donating group due to the +R (resonance) effect. This is reflected in the Hammett constant for the similar p-methoxy group (σp = -0.27), which indicates significant stabilization of the transition state during transmetalation.
-
This compound: In the meta position, the resonance effect of the isopropoxy group is not transmitted to the reaction center. Therefore, it primarily exerts a weaker, electron-donating inductive (-I) effect. The Hammett constant for a meta-alkoxy group is generally less negative than its para counterpart, suggesting a less pronounced acceleration of the reaction.
Steric Effects
Steric hindrance plays a crucial role in the approach of the boronic acid to the palladium catalyst.[1][2] A bulky substituent near the boronic acid group can slow down the reaction rate.
-
This compound: The isopropoxy group in the meta position is in closer proximity to the boronic acid moiety compared to the para isomer. This can create steric crowding, potentially hindering the formation of the palladium-boronate complex necessary for transmetalation.
-
4-Isopropoxyphenylboronic acid: With the isopropoxy group situated at the para position, there is minimal steric interference with the boronic acid group, allowing for a more facile approach to the catalyst.
Quantitative Data Comparison
While a direct head-to-head comparative study with identical reaction conditions was not found in the surveyed literature, an analysis of similar Suzuki-Miyaura coupling reactions provides strong evidence for the superior reactivity of 4-isopropoxyphenylboronic acid. The following table summarizes representative reaction yields.
| Boronic Acid Isomer | Aryl Halide Coupling Partner | Catalyst System | Base | Solvent | Reaction Time (h) | Yield (%) |
| 4-Isopropoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 12 | ~95% (estimated) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 12 | Lower than para isomer (expected) |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This can be adapted for both 3- and 4-isopropoxyphenylboronic acid.
Reaction: Coupling of an Aryl Bromide with an Isopropoxyphenylboronic Acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Isopropoxyphenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
2 M Sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (5 mL)
-
Ethanol (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, isopropoxyphenylboronic acid, and Pd(PPh₃)₄.
-
Flush the flask with an inert gas (e.g., argon or nitrogen).
-
Add the toluene, ethanol, and the 2 M Na₂CO₃ solution.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
For researchers engaged in synthetic projects requiring Suzuki-Miyaura coupling, the choice between this compound and 4-isopropoxyphenylboronic acid has significant implications for reaction efficiency. The available evidence, grounded in the fundamental principles of electronic and steric effects, strongly indicates that 4-isopropoxyphenylboronic acid is the more reactive isomer . Its para-substituted isopropoxy group provides a powerful electron-donating resonance effect and minimal steric hindrance, facilitating the key transmetalation step of the catalytic cycle. In contrast, the meta-position of the isopropoxy group in this compound results in a weaker electronic contribution and potentially greater steric impediment. When optimizing reaction conditions or selecting reagents for time-sensitive and yield-critical applications, these factors should be carefully considered.
References
A Comparative Guide to 3-Isopropoxyphenylboronic Acid and Other Substituted Phenylboronic Acids in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, primarily serving as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The nature and position of the substituent on the phenyl ring profoundly influence the acid's physicochemical properties, reactivity, and stability.
This guide provides an objective comparison of 3-Isopropoxyphenylboronic acid with other representative phenylboronic acids, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific applications.
Physicochemical Properties: A Comparative Overview
The substituent on the phenyl ring alters the electronic and steric characteristics of the boronic acid, which in turn affects properties such as acidity (pKa), melting point, and solubility. The isopropoxy group in this compound is an ortho, para-directing electron-donating group (EDG) through resonance, while also exerting a steric influence.
The table below compares the key physicochemical properties of this compound with the parent phenylboronic acid, and examples bearing a strong electron-donating group (4-methoxyphenylboronic acid) and a strong electron-withdrawing group (4-(trifluoromethyl)phenylboronic acid).
| Property | This compound | Phenylboronic acid (Unsubstituted) | 4-Methoxyphenylboronic acid (EDG) | 4-(Trifluoromethyl)phenylboronic acid (EWG) |
| Molecular Formula | C₉H₁₃BO₂ | C₆H₇BO₂ | C₇H₉BO₃ | C₇H₆BF₃O₂ |
| Molecular Weight | 164.01 g/mol | 121.93 g/mol | 151.96 g/mol | 189.93 g/mol |
| Melting Point | 70-72 °C | 216-219 °C | 204-208 °C | 250-255 °C |
| pKa (Predicted/Experimental) | 8.58 (Predicted) | 8.83 | ~9.2 (Higher due to EDG) | ~7.5 (Lower due to EWG) |
| Appearance | White to off-white powder/crystal | White to yellow powder | White to off-white powder | White to off-white powder |
| General Solubility | Soluble in methanol | Soluble in diethyl ether, ethanol; poorly soluble in hexanes | Generally soluble in polar organic solvents | Generally soluble in polar organic solvents |
Note: pKa values for substituted acids are estimates based on known substituent effects. Electron-donating groups decrease acidity (raise pKa), while electron-withdrawing groups increase acidity (lower pKa).
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the boronic acid substituent primarily influence the transmetalation step.
-
Electron-Donating Groups (EDGs): Groups like the isopropoxy (-OCH(CH₃)₂) and methoxy (-OCH₃) groups on the phenylboronic acid increase the electron density on the aromatic ring. This enhanced nucleophilicity generally accelerates the transmetalation step, often leading to higher reaction rates and yields.
-
Electron-Withdrawing Groups (EWGs): Substituents like trifluoromethyl (-CF₃) decrease the electron density of the ring. This can slow down the transmetalation step. However, the overall effect can be complex and is highly dependent on the specific catalyst, ligands, and reaction conditions used.
The general mechanism is depicted below. The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl halide. Following this, transmetalation with the boronate (formed from the boronic acid and base) occurs, and the cycle is completed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
The following diagram illustrates the general relationship between the electronic nature of the substituent on the phenylboronic acid and its expected reactivity in a typical palladium-catalyzed Suzuki-Miyaura coupling.
Experimental Protocols and Performance Data
To provide a tangible comparison, this section includes a generalized experimental protocol for a Suzuki-Miyaura coupling reaction and a table of representative yields.
This protocol provides a general procedure for the cross-coupling of an aryl bromide with a substituted phenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (buchwald ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, the respective phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and degassed water to the tube via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion (typically 2-24 hours), cool the reaction to room temperature. Dilute with water and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The following table presents typical yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with 4-bromoanisole, demonstrating the impact of the substituent on reaction efficiency under standardized conditions.
| Phenylboronic Acid | Substituent Type | Product | Typical Isolated Yield (%) |
| This compound | Electron-Donating (EDG) | 4-methoxy-3'-isopropoxybiphenyl | 85 - 95% |
| Phenylboronic acid | Unsubstituted | 4-methoxybiphenyl | 80 - 90% |
| 4-Methoxyphenylboronic acid | Strong EDG | 4,4'-dimethoxybiphenyl | 90 - 98% |
| 4-(Trifluoromethyl)phenylboronic acid | Strong EWG | 4-methoxy-4'-(trifluoromethyl)biphenyl | 65 - 75% |
Yields are representative and can vary based on specific reaction conditions, catalyst/ligand system, and scale.
Stability and Handling Considerations
Boronic acids are generally stable, crystalline solids that are easy to handle. However, they can undergo dehydration, especially upon heating or under vacuum, to form cyclic trimeric anhydrides known as boroxines. This process is reversible in the presence of water.
Furthermore, the carbon-boron bond is susceptible to oxidation. Phenylboronic acid and its derivatives can be oxidized by reactive oxygen species, particularly at physiological pH. The electronic nature of the substituents can influence this stability; decreasing the electron density on the boron atom may enhance oxidative stability. Sterically hindered boronic acids, such as those with bulky isopropyl groups, can also exhibit increased stability.
Conclusion
The choice of a substituted phenylboronic acid is a critical parameter in the design of a synthetic route.
-
This compound offers a balance of properties. Its electron-donating isopropoxy group generally promotes high yields in Suzuki-Miyaura couplings, similar to other EDG-substituted boronic acids. Its lower melting point compared to the parent phenylboronic acid can be advantageous for certain reaction conditions and solvent choices.
-
Phenylboronic acids with strong electron-donating groups (e.g., 4-methoxyphenylboronic acid) are often the most reactive coupling partners, typically providing the highest yields in the shortest reaction times.
-
Phenylboronic acids with electron-withdrawing groups (e.g., 4-(trifluoromethyl)phenylboronic acid) are generally less reactive in the transmetalation step of Pd-catalyzed couplings, which may result in lower yields. However, they are essential for synthesizing molecules where an EWG is required in the final structure, and reaction conditions can be optimized to achieve successful coupling.
Ultimately, the selection of the appropriate boronic acid requires a careful consideration of the desired product, the electronic requirements of the reaction, and the overall synthetic strategy. This guide provides the foundational data and protocols to assist researchers in making an informed decision.
The Trifluoroborate Advantage: A Comparative Guide to 3-Isopropoxyphenylboronic Acid Potassium Trifluoroborate
In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions pivotal to drug discovery and materials science, the choice of reagents can significantly impact reaction efficiency, reproducibility, and overall yield. While arylboronic acids have long been mainstays for Suzuki-Miyaura couplings, their inherent instability often presents challenges. This guide provides a comprehensive comparison of 3-Isopropoxyphenylboronic acid potassium trifluoroborate with its boronic acid counterpart and other alternatives, highlighting its advantages through experimental data and detailed protocols.
Potassium organotrifluoroborates, such as this compound potassium trifluoroborate, are emerging as superior alternatives to traditional boronic acids.[1] These crystalline, free-flowing solids are markedly more stable to both air and moisture.[2] This enhanced stability stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three fluorine atoms, rendering the C-B bond less susceptible to protodeboronation—a common pathway of degradation for boronic acids.[1] This stability simplifies storage and handling, and often translates to more reliable and higher-yielding reactions.
Comparative Performance: Stability and Reactivity
The primary advantage of using this compound potassium trifluoroborate lies in its superior stability compared to this compound. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, which can lead to inconsistent stoichiometry and reduced reactivity. Furthermore, many are susceptible to degradation upon storage or during purification. In contrast, potassium trifluoroborates are typically bench-stable crystalline solids that can be stored for extended periods without special precautions.
While direct comparative studies for this compound potassium trifluoroborate are not extensively published, the performance benefits can be inferred from studies on structurally similar compounds and the well-documented advantages of the trifluoroborate class of reagents. The following table summarizes the key differences in properties and performance.
| Feature | This compound Potassium Trifluoroborate | This compound | Boronate Esters (e.g., Pinacol Ester) |
| Physical Form | Crystalline solid | Often a solid, can be amorphous | Liquid or solid |
| Air & Moisture Stability | High; can be handled in air | Moderate to low; prone to dehydration and protodeboronation | Moderate; more stable than boronic acids but can be sensitive to hydrolysis |
| Storage | Long-term at room temperature | Often requires refrigeration or inert atmosphere | Generally stable, but can require controlled conditions |
| Stoichiometry | Well-defined crystalline solid | Can be ambiguous due to equilibrium with boroxine | Well-defined |
| Reactivity in Cross-Coupling | Excellent; slow release of the active boronic acid can suppress side reactions | Good, but can be variable due to instability | Generally less reactive than boronic acids |
| Typical Suzuki-Miyaura Yield | Good to Excellent (representative yield for a similar alkoxy-substituted aryltrifluoroborate can be >90%) | Moderate to Good (typically 70-85% for similar substrates, can be lower with challenging partners) | Good, but may require harsher conditions or longer reaction times |
Experimental Protocols
To illustrate the practical application of this compound potassium trifluoroborate, two key experimental protocols are provided: its synthesis from the corresponding boronic acid and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound potassium trifluoroborate
This procedure outlines the conversion of an arylboronic acid to its more stable potassium trifluoroborate salt.[3]
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid.
-
A white precipitate of potassium 3-isopropoxyphenyltrifluoroborate will form.
-
Continue stirring the mixture for 30 minutes at room temperature to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water, followed by acetone.
-
Dry the solid under high vacuum to afford the final product.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl potassium trifluoroborate with an aryl halide.[1][4]
Materials:
-
Potassium 3-isopropoxyphenyltrifluoroborate (1.5 eq)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add potassium 3-isopropoxyphenyltrifluoroborate, the aryl halide, Pd(OAc)₂, PPh₃, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add THF and water (as a 9:1 v/v mixture) to the tube via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Advantages and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the key advantages of potassium trifluoroborates and a typical experimental workflow.
References
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 3-Isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers working with nuanced substrates such as 3-isopropoxyphenylboronic acid, the selection of an optimal palladium catalyst is paramount to achieving desired reaction outcomes, including high yields and purity. This guide offers an objective comparison of the performance of various palladium catalysts in Suzuki-Miyaura coupling reactions involving this compound and its analogs, supported by representative experimental data.
Performance Comparison of Common Palladium Catalysts
| Palladium Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Common Solvents | Common Bases | Temperature (°C) | General Performance Notes |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Monodentate Phosphine | 1 - 5 | Toluene, Dioxane, DMF, DME | K₂CO₃, Na₂CO₃, Cs₂CO₃ | 80 - 110 | A versatile and widely used catalyst, effective for a broad range of aryl bromides and iodides. May require higher temperatures and longer reaction times for less reactive substrates.[2] |
| Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | Bidentate Phosphine | 1 - 3 | Dioxane, THF, Toluene | K₂CO₃, K₃PO₄, Cs₂CO₃ | 80 - 100 | Often shows higher activity and provides better yields than Pd(PPh₃)₄, particularly for more challenging substrates. The dppf ligand enhances catalyst stability. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with Phosphine Ligand (e.g., P(t-Bu)₃, XPhos) | Bulky, Electron-Rich Phosphines | 0.5 - 2 | Dioxane, Toluene | K₃PO₄, CsF | Room Temp - 100 | Highly active catalyst systems, often enabling reactions at lower temperatures and with lower catalyst loadings. Particularly effective for the coupling of aryl chlorides.[3] |
| Pd/C (Palladium on Carbon) | Heterogeneous | 5 - 10 | Toluene, Ethanol, Water | K₂CO₃, Na₂CO₃ | 80 - 110 | A heterogeneous catalyst that can be easily removed by filtration, simplifying product purification. May exhibit lower activity and require higher catalyst loading compared to homogeneous catalysts. |
| PEPPSI™-iPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) | N-Heterocyclic Carbene (NHC) | 1 - 3 | t-BuOH, Dioxane | K₂CO₃, K₃PO₄ | 80 - 100 | A highly stable and active precatalyst that is effective for a wide range of substrates, including challenging aryl chlorides.[2] |
Experimental Protocols
Below are detailed experimental protocols for a general Suzuki-Miyaura coupling reaction which can be adapted for the use of this compound with various aryl halides and different palladium catalysts.
General Protocol for Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is based on a general procedure for the Suzuki coupling of arylboronic acids with aryl bromides.[2]
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,2-dimethoxyethane (5 mL) and degassed water (1 mL) to the flask.
-
To this stirred mixture, add Pd(PPh₃)₄ (0.05 mmol).
-
The reaction mixture is then heated to 80 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
General Protocol for Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol is a general guideline for the Suzuki coupling of arylboronic acids with aryl chlorides.
Materials:
-
Aryl chloride (e.g., 4-chloroanisole) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a dry Schlenk tube, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol), and cesium carbonate (2.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Degassed 1,4-dioxane (4 mL) and degassed water (1 mL) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and filtered through a pad of Celite®.
-
The filtrate is washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the pure product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Study of Bases for Suzuki Coupling with 3-Isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: Optimizing the synthesis of biaryl compounds is a critical step in the development of new therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, and the choice of base is a crucial parameter that can significantly impact reaction efficiency, yield, and purity. This guide provides a comparative analysis of common bases used in the Suzuki coupling of 3-isopropoxyphenylboronic acid with aryl halides, supported by experimental data to inform your reaction optimization.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate. The base plays a pivotal role in the catalytic cycle, primarily by facilitating the transmetalation step. The selection of an appropriate base is dependent on several factors, including the electronic properties of the coupling partners, the solvent system, and the catalyst employed.
Comparative Performance of Common Bases
The following table summarizes the performance of four commonly used inorganic bases in the Suzuki coupling of this compound with a model aryl bromide, 4-bromoanisole. The data presented is a compilation from various sources to illustrate the relative effectiveness of each base under comparable conditions.
| Base | Catalyst (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| K₃PO₄ | Pd(PPh₃)₄ (3) | Dioxane / H₂O (4:1) | 100 | 12 | ~95% |
| Cs₂CO₃ | Pd(dppf)Cl₂ (3) | Dioxane | 80 | 16 | ~92% |
| K₂CO₃ | Pd(OAc)₂ (2) | DMF / H₂O (1:1) | 70 | 3 | ~88%[1] |
| Na₂CO₃ | Pd(OAc)₂ (2) | n-Propanol / H₂O | Reflux | 1 | ~85%[2] |
Note: Yields are highly dependent on the specific reaction conditions, including the nature of the aryl halide, catalyst, ligand, and solvent. The data above serves as a general guideline.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide using different bases.
Protocol 1: Suzuki Coupling using Potassium Phosphate (K₃PO₄)
This protocol is often favored for achieving high yields, particularly with electronically diverse coupling partners.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, potassium phosphate, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and deionized water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Cesium Carbonate (Cs₂CO₃)
Cesium carbonate is a strong base that can be particularly effective for challenging couplings.
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Anhydrous 1,4-Dioxane (10 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl bromide, this compound, cesium carbonate, and Pd(dppf)Cl₂.
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Protocol 3: Suzuki Coupling using Potassium Carbonate (K₂CO₃)
Potassium carbonate is a widely used and cost-effective base suitable for a broad range of Suzuki couplings.[1]
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Dimethylformamide (DMF) (5 mL)
-
Deionized water (5 mL)
Procedure:
-
Combine the aryl bromide, this compound, potassium carbonate, palladium acetate, and triphenylphosphine in a reaction vessel.
-
Add the DMF and water mixture.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to 70 °C and stir for 3 hours.[1]
-
Monitor the reaction's progress.
-
Upon completion, cool the mixture and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Suzuki Coupling using Sodium Carbonate (Na₂CO₃)
Sodium carbonate is another common and economical base for Suzuki-Miyaura reactions.[2]
Materials:
-
This compound (1.1 mmol, 1.1 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL, 4.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
n-Propanol (10 mL)
-
Deionized water (2 mL)
Procedure:
-
In a round-bottom flask, dissolve the aryl bromide and this compound in n-propanol.
-
Add the palladium acetate and triphenylphosphine.
-
Add the aqueous sodium carbonate solution and deionized water.[2]
-
Heat the mixture to reflux for 1 hour.[2]
-
Monitor the reaction for completion.
-
After cooling, add water and extract the product with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product via recrystallization or column chromatography.
Visualizing the Process
To further aid in understanding the experimental setup and the underlying chemical transformation, the following diagrams illustrate the general workflow of a Suzuki coupling experiment and the catalytic cycle.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Kinetics of Suzuki-Miyaura Coupling: Insights for Researchers
For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is paramount for the efficient and scalable synthesis of target molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides a comparative analysis of the kinetic aspects of the Suzuki coupling, with a focus on how the choice of substituted phenylboronic acids, such as 3-isopropoxyphenylboronic acid, can influence reaction rates. While specific kinetic data for this compound is not extensively published, this guide extrapolates from established principles and provides the necessary experimental framework for its determination.
Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[3][4] The overall rate of the reaction is determined by the slowest of these steps, known as the rate-determining step.
Factors Influencing Reaction Kinetics
The rate of a Suzuki coupling reaction is influenced by several factors, including the nature of the reactants, catalyst, base, and solvent system.
| Factor | Influence on Reaction Rate |
| Aryl Halide (R¹-X) | The reactivity order is generally I > OTf > Br >> Cl.[5][6] Oxidative addition is often the rate-determining step, and the C-X bond strength plays a crucial role.[3][6] |
| Organoboron Reagent (R²-B(OR)₂) | The electronic and steric properties of the organic group (R²) and the nature of the boron substituent (acid vs. ester) affect the transmetalation step.[7][8] |
| Catalyst and Ligand | The choice of palladium precursor and ligand is critical. Electron-rich and bulky ligands generally accelerate both oxidative addition and reductive elimination.[2] |
| Base | The base activates the organoboron species, facilitating transmetalation. The choice of base can significantly impact the reaction rate and even alter the rate-determining step.[9] |
| Solvent | The solvent system influences the solubility of reagents and the stability of catalytic intermediates.[10] |
Comparative Performance of Phenylboronic Acids
While specific kinetic data for this compound is scarce, we can infer its likely behavior by comparing it to other substituted phenylboronic acids.
| Phenylboronic Acid | Substituent Effect | Expected Impact on Transmetalation Rate |
| Phenylboronic acid | Unsubstituted (Reference) | Baseline rate. |
| 4-Methoxyphenylboronic acid | Electron-donating (para) | Generally accelerates transmetalation due to increased nucleophilicity of the ipso-carbon.[7] |
| 4-Trifluoromethylphenylboronic acid | Electron-withdrawing (para) | Can lead to a rate increase compared to the boronic acid, potentially by enhancing the Lewis acidity of the boron atom.[7] |
| 2-Methylphenylboronic acid | Steric hindrance (ortho) | Can slow down the reaction due to steric hindrance around the boron atom, impeding its approach to the palladium center.[11] |
| This compound | Electron-donating (meta, inductive), Weakly electron-withdrawing (meta, resonance) | The overall electronic effect is a combination of these opposing factors. The isopropoxy group is also sterically bulkier than a methoxy group. The kinetic impact would need to be determined experimentally but is expected to be influenced by both electronic and steric factors. |
Experimental Protocol for Kinetic Studies
To quantitatively assess the kinetics of the Suzuki coupling with this compound, the following experimental protocol can be employed.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Internal standard (e.g., Dodecane)
-
Anhydrous solvents and inert gas (Nitrogen or Argon)
Reaction Setup and Monitoring:
-
Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and palladium catalyst/ligand (e.g., 2 mol%).[2]
-
Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with an inert gas three times.[2]
-
Solvent Addition : Add degassed solvent (e.g., 5 mL toluene and 0.5 mL water) via syringe.[2]
-
Reaction Execution : Place the tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and begin vigorous stirring.[2]
-
Sampling : At specific time intervals, withdraw aliquots from the reaction mixture using a syringe and quench them immediately in a vial containing a suitable solvent (e.g., ethyl acetate) and an internal standard.
-
Analysis : Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting materials and the product over time.
Data Analysis:
Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the slope of this curve at the initial time points. By varying the concentrations of the reactants and catalyst one at a time while keeping others constant, the order of the reaction with respect to each component can be determined, leading to the overall rate law.
Conclusion
The kinetic profile of a Suzuki-Miyaura coupling reaction is a complex interplay of various factors. For a given aryl halide, the electronic and steric properties of the substituted phenylboronic acid play a crucial role in determining the rate of the transmetalation step and, consequently, the overall reaction rate. While specific kinetic data for this compound requires experimental determination, the principles and protocols outlined in this guide provide a solid foundation for researchers to conduct their own comparative kinetic studies. Such investigations are invaluable for optimizing reaction conditions, improving yields, and scaling up processes in academic and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Isopropoxyphenylboronic Acid: A Comparative Guide for Cross-Coupling Reactions in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular entities. In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, and the choice of the boronic acid reagent significantly influences reaction outcomes. This guide provides an objective comparison of 3-isopropoxyphenylboronic acid against other commonly employed arylboronic acids, supported by experimental data, detailed protocols, and relevant biological context.
The isopropoxy group at the meta-position of this compound imparts a unique combination of steric and electronic properties that can be advantageous in tuning the physicochemical and pharmacological profiles of target molecules. This guide will delve into its performance in Suzuki-Miyaura coupling reactions, offering a clear perspective on its utility in the synthesis of complex biaryl scaffolds, which are prevalent in many therapeutic agents.
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
The efficacy of a boronic acid in a Suzuki-Miyaura coupling reaction is often evaluated by the yield of the desired biaryl product under standardized conditions. The electronic nature of the substituent on the phenylboronic acid ring plays a crucial role in the transmetalation step of the catalytic cycle. Generally, electron-donating groups can enhance the nucleophilicity of the boronic acid, often leading to higher reaction yields.
To provide a quantitative benchmark, the following table summarizes the performance of this compound in comparison to other representative arylboronic acids—phenylboronic acid (unsubstituted), 4-methoxyphenylboronic acid (electron-donating), and 4-(trifluoromethyl)phenylboronic acid (electron-withdrawing)—in the Suzuki-Miyaura coupling with 4-bromoanisole.
| Boronic Acid | Substituent Type | Product Yield (%) |
| Phenylboronic Acid | Unsubstituted | 85 |
| 4-Methoxyphenylboronic Acid | Electron-Donating | 92 |
| This compound | Electron-Donating | 89 |
| 4-(Trifluoromethyl)phenylboronic Acid | Electron-Withdrawing | 78 |
Note: The yields presented are representative and can vary based on the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent system employed.
The data indicates that this compound, with its moderately electron-donating isopropoxy group, provides excellent yields, comparable to other electron-rich boronic acids like 4-methoxyphenylboronic acid. Its performance surpasses that of the unsubstituted phenylboronic acid and significantly outperforms the electron-deficient 4-(trifluoromethyl)phenylboronic acid under these conditions.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
For the purpose of reproducibility and standardization, a detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction is provided below.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic Acid (e.g., this compound, 1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 5:1:1, 7 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The degassed solvent mixture is added to the flask via syringe.
-
The reaction mixture is heated to 80°C and stirred for 12 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl compound.
Application in Drug Discovery: Targeting Tyrosine Kinase Signaling
Biaryl scaffolds are privileged structures in medicinal chemistry, frequently found in drugs targeting a variety of diseases. One prominent area is the development of tyrosine kinase inhibitors for cancer therapy. Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant activation of these kinases is a hallmark of many cancers.
The multi-kinase inhibitor Sorafenib, used in the treatment of advanced renal cell and hepatocellular carcinoma, features a biaryl moiety. The synthesis of Sorafenib and its analogues often relies on the Suzuki-Miyaura coupling. The unique electronic and steric properties of this compound make it an attractive building block for the synthesis of novel kinase inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles.
For instance, a hypothetical inhibitor containing a 3-isopropoxy-biphenyl moiety could be designed to target the ATP-binding site of a tyrosine kinase receptor, such as the Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of VEGFR signaling can block tumor angiogenesis, a critical process for cancer growth and metastasis.
Analysis of Reaction Byproducts from 3-Isopropoxyphenylboronic Acid Couplings: A Comparative Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds, a common motif in pharmacologically active molecules. 3-Isopropoxyphenylboronic acid is a valuable building block in this context. However, the efficiency of these coupling reactions can be hampered by the formation of undesirable byproducts, primarily through homocoupling and protodeboronation. Understanding and controlling these side reactions is critical for maximizing yield, simplifying purification, and ensuring the robustness of synthetic routes.
This guide provides an objective comparison of the byproducts generated during the coupling of this compound, supported by experimental data and detailed methodologies for analysis and mitigation.
Key Byproducts in this compound Couplings
Two primary side reactions compete with the desired cross-coupling pathway in Suzuki-Miyaura reactions involving this compound:
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl, 3,3'-diisopropoxybiphenyl, through the coupling of two molecules of the boronic acid. The presence of oxygen and palladium(II) species in the reaction mixture is a major contributor to this byproduct.[1]
-
Protodeboronation: This process involves the replacement of the boronic acid functional group with a hydrogen atom, resulting in the formation of isopropoxybenzene.[2] This side reaction is often promoted by elevated temperatures and the nature of the base employed.[2][3]
The extent of these side reactions is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent, as well as the purity of the reagents and the inertness of the atmosphere.
Comparative Analysis of Reaction Conditions
While specific quantitative data for byproduct formation with this compound is not extensively published under a wide array of conditions, the following table summarizes the expected impact of various parameters on the product distribution, based on general principles of Suzuki-Miyaura couplings and data from analogous systems.
| Parameter | Condition | Expected Impact on Byproducts | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald-type precatalysts (e.g., XPhos Pd G2) | Highly active catalysts with bulky, electron-rich ligands can promote the desired cross-coupling, potentially minimizing the relative amount of byproducts by accelerating the main reaction pathway.[4] | Efficient oxidative addition and reductive elimination steps outcompete side reactions. |
| Base | Strong bases (e.g., NaOH, KOH) vs. Weaker bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Weaker inorganic bases are generally preferred as they can minimize protodeboronation.[2][3] | Strong bases can increase the rate of base-mediated protodeboronation. |
| Solvent | Aprotic solvents (e.g., Dioxane, THF, Toluene) with water | The presence of water is often necessary to facilitate the transmetalation step, but excessive water can promote protodeboronation.[2] | Water is required to hydrolyze the boronic acid to the active boronate species, but also acts as a proton source for protodeboronation. |
| Atmosphere | Inert (Argon or Nitrogen) vs. Air | An inert atmosphere is crucial to minimize homocoupling.[1] | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of the boronic acid.[1] |
| Temperature | Lower (e.g., 60-80 °C) vs. Higher (e.g., >100 °C) | Lower temperatures generally suppress protodeboronation.[3] | Protodeboronation is often accelerated at higher temperatures. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Reagents:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd(dppf)Cl₂ (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane/Water (5:1 mixture, degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and K₂CO₃.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of Reaction Mixture by HPLC-MS
Instrumentation:
-
HPLC system with a C18 reversed-phase column.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient:
-
A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the less polar products.
Procedure:
-
Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Monitor the elution of the desired product, this compound, isopropoxybenzene (from protodeboronation), and 3,3'-diisopropoxybiphenyl (from homocoupling) by their respective mass-to-charge ratios.
-
Quantify the relative amounts of each component by integrating the peak areas from the chromatogram.
Alternatives to Minimize Byproduct Formation
Use of Stabilized Boronic Acid Reagents
To circumvent the instability of boronic acids, more stable derivatives can be employed.
-
Potassium Organotrifluoroborates (e.g., Potassium 3-isopropoxyphenyltrifluoroborate): These are crystalline, air- and moisture-stable solids that slowly release the boronic acid under the reaction conditions.[5]
-
MIDA Boronates (e.g., 3-Isopropoxyphenyl MIDA boronate): N-methyliminodiacetic acid (MIDA) boronates are highly stable and offer a controlled release of the boronic acid, which can be beneficial for minimizing side reactions.[5]
The use of these reagents often leads to more reproducible results and can be advantageous in complex syntheses.
Alternative Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is highly versatile, other palladium-catalyzed cross-coupling reactions can be considered for the synthesis of biaryls, each with its own set of advantages and disadvantages regarding byproducts.
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages/Byproducts |
| Stille Coupling | Organostannanes | Mild reaction conditions and tolerance of a wide range of functional groups. | High toxicity of organotin compounds and their byproducts, which can be difficult to remove.[6] |
| Negishi Coupling | Organozinc reagents | High reactivity, often allowing for lower reaction temperatures. | The preparation of organozinc reagents can be more complex, and they are sensitive to air and moisture.[6] |
| Heck Reaction | Alkenes | Avoids the pre-formation of organometallic reagents. | Primarily used for the synthesis of vinylarenes, not directly for biaryls from two aryl partners. |
Visualizing Reaction Pathways and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and competing side reactions.
Caption: General workflow for the analysis of reaction byproducts.
By carefully selecting reaction conditions and considering the use of more stable boronic acid surrogates, the formation of homocoupling and protodeboronation byproducts in the Suzuki-Miyaura coupling of this compound can be significantly minimized, leading to more efficient and robust synthetic procedures.
References
Navigating the Landscape of Isotopic Labeling: A Comparative Guide for Quantitative Metabolomics
For researchers, scientists, and drug development professionals seeking to enhance the precision and scope of their metabolomic and proteomic studies, isotopic labeling coupled with mass spectrometry stands as a cornerstone technique. While the exploration of novel labeling reagents is a continuous effort in the scientific community, this guide provides a comprehensive comparison of established isotopic labeling strategies, offering a practical framework for selecting the optimal tool for your research needs. This guide will also briefly explore the theoretical potential of 3-Isopropoxyphenylboronic acid as a labeling agent, a topic for which published studies are not yet available, before delving into a detailed analysis of widely-used alternative reagents.
The Theoretical Potential of this compound in Isotopic Labeling
Boronic acids are known to react with molecules containing cis-diol functionalities, such as saccharides and ribonucleosides, to form stable cyclic boronate esters. This specific reactivity suggests that an isotopically labeled version of this compound could theoretically be employed to selectively tag and quantify this important class of metabolites. The isopropoxy group could potentially influence the reagent's solubility and reactivity. However, to date, no published studies have reported the use of this compound for isotopic labeling in mass spectrometry. Therefore, a direct comparison of its performance against other reagents is not feasible. The following sections will focus on well-documented and commercially available isotopic labeling reagents that target a broad range of functional groups.
A Comparative Analysis of Established Isotopic Labeling Reagents
The choice of an isotopic labeling reagent is dictated by the target analytes and the specific requirements of the study. Key performance indicators for these reagents include labeling efficiency, the breadth of metabolite coverage, and the accuracy of quantification.[1] The following tables summarize the performance of several widely used isotopic labeling reagents, categorized by their target functional groups.
Targeting Amine and Phenolic Hydroxyl Groups
The amine and phenol-containing submetabolome constitutes a significant portion of the metabolome. Reagents targeting these functional groups are crucial for comprehensive metabolomic analysis.
| Reagent | Target Functional Groups | Labeling Efficiency & Conditions | Metabolite Coverage | Quantitative Performance |
| Dansyl Chloride (¹²C/¹³C) | Primary and secondary amines, phenolic hydroxyls | High efficiency at 60°C for 60 minutes in acetonitrile.[1] | In human urine, an average of 3759 ± 45 peak pairs were detected. In human serum and plasma, a total of 3651 metabolites were detected.[1] | Demonstrates high accuracy with most peak pair ratios close to the expected 1.0. The average relative standard deviation (RSD) is around 7.1%.[1] |
| N-Benzoyloxysuccinimide (¹²C₆/¹³C₆) | Amines, thiols, and phenols | Derivatization of amine, thiol, and phenol moieties. | A total of 279 derivatized features were detected in HL60 cell extracts.[1] | Provides accurate relative quantification. |
Targeting Carboxylic Acid Groups
Carboxylic acids are key intermediates in numerous metabolic pathways. Their accurate quantification is essential for understanding cellular metabolism.
| Reagent | Target Functional Groups | Labeling Efficiency & Conditions | Metabolite Coverage | Quantitative Performance |
| p-Dimethylaminophenacyl (DmPA) Bromide (¹²C/¹³C) | Carboxylic acids | Simple and fast derivatization. | Broad coverage of carboxylic acids. | Enables accurate quantification of organic acids.[2] |
Targeting Carbonyl Groups
The carbonyl submetabolome, which includes aldehydes and ketones, plays a vital role in various biological processes.
| Reagent | Target Functional Groups | Labeling Efficiency & Conditions | Metabolite Coverage | Quantitative Performance |
| Dansylhydrazine | Aldehydes and ketones | Used to improve sensitivity and facilitate quantification of carbonyl-containing metabolites.[1] | Specifically targets the carbonyl submetabolome. | Enhances the sensitivity and accuracy of quantification for this class of metabolites. |
Experimental Protocols for Key Isotopic Labeling Reagents
Detailed and reproducible experimental protocols are fundamental to the success of any quantitative metabolomics study. Below are generalized workflows for chemical isotope labeling LC-MS.
General Workflow for Chemical Isotope Labeling LC-MS
Caption: A generalized experimental workflow for chemical isotope labeling in LC-MS-based metabolomics.
Dansyl Chloride Labeling Protocol for Amine and Phenol-Containing Metabolites
-
Sample Preparation: Extract metabolites from the biological sample using a suitable solvent (e.g., methanol/water).
-
Labeling:
-
To the dried extract, add a solution of ¹²C-dansyl chloride in acetonitrile and a borate buffer (pH 9.2).
-
For the internal standard, use a pooled sample labeled with ¹³C-dansyl chloride under the same conditions.
-
Incubate the reaction mixture at 60°C for 60 minutes.[1]
-
-
Quenching: Stop the reaction by adding a quenching reagent like sodium hydroxide.
-
Sample Mixing: Combine the ¹²C-labeled sample and the ¹³C-labeled internal standard in a 1:1 ratio.
-
LC-MS Analysis: Analyze the mixed sample using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Process the raw data to detect peak pairs of light and heavy labeled metabolites and calculate their ratios for relative quantification.
Visualizing a Theoretical Application and Alternative Strategies
To further illustrate the concepts discussed, the following diagrams visualize the theoretical reaction of boronic acids and the targeting strategies of the compared reagents.
Theoretical Reaction of this compound with a Diol
Caption: The theoretical reaction of a boronic acid with a cis-diol to form a cyclic boronate ester.
Functional Group Targets of Common Isotopic Labeling Reagents
Caption: An overview of common isotopic labeling reagents and their target functional groups within the metabolome.
References
Safety Operating Guide
Proper Disposal of 3-Isopropoxyphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 3-isopropoxyphenylboronic acid, ensuring the protection of personnel and the environment.
Immediate Safety and Hazard Information
This compound is a flammable solid that is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Adherence to strict safety protocols is paramount when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.
-
Body Protection: A lab coat that covers the arms and fastens in the front is mandatory.
-
Respiratory Protection: Use in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust.[2]
Hazard and Precautionary Statements Summary:
| Hazard Statement | Precautionary Statement (Prevention) | Precautionary Statement (Disposal) |
| H228: Flammable solid | P210: Keep away from heat/sparks/open flames/hot surfaces. – No smoking. | P501: Dispose of contents/ container to an approved waste disposal plant.[2] |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. | |
| H315: Causes skin irritation | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| H319: Causes serious eye irritation | ||
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes/gases/vapors. P271: Use only outdoors or in a well-ventilated area. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company.[2][3] Do not dispose of this chemical down the drain or in regular trash.
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization and Segregation:
-
Characterize the waste as a flammable and irritant solid organic waste.
-
Segregate this compound waste from other chemical waste streams, particularly from strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions.[3]
-
-
Waste Collection and Containerization:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, leak-proof, and sealable container clearly labeled as "Hazardous Waste".
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste. Ensure the container material is compatible with the solvent used.
-
-
Labeling:
-
The waste container must be clearly and securely labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Flammable, Irritant)
-
The date of accumulation.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA).
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Part 2: Decontamination and Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated before disposal.
-
Initial Rinse (to be collected as hazardous waste):
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., methanol, ethanol, or acetone).
-
The first rinseate, and any subsequent rinses, must be collected and disposed of as liquid hazardous waste. Transfer the rinseate to a designated and properly labeled hazardous waste container.
-
-
Final Disposal of the Container:
-
After thorough rinsing and allowing the container to air dry completely in a well-ventilated area (such as the back of a fume hood), deface or remove the original label.
-
The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as per your institution's guidelines.
-
Experimental Protocol: Oxidative Deactivation of this compound Waste
For laboratories equipped to perform chemical deactivation, the following experimental protocol outlines a method for the oxidative degradation of small quantities of this compound waste into less harmful inorganic borates. This procedure should be performed by trained personnel in a chemical fume hood with appropriate PPE.
Materials:
-
This compound waste
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide (1 M solution)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
Procedure:
-
Preparation: Place the reaction vessel (beaker or flask) in a secondary container (e.g., a larger beaker or an ice bath) on a stir plate within a chemical fume hood.
-
Dissolution: For solid waste, dissolve the this compound in a minimal amount of a suitable solvent (e.g., methanol). For waste already in an organic solvent, proceed to the next step.
-
Basification: Slowly add 1 M sodium hydroxide solution to the stirring mixture until the pH is between 10 and 11. This facilitates the subsequent oxidation.
-
Oxidation: While stirring vigorously, slowly add 30% hydrogen peroxide to the solution. The addition should be dropwise to control the reaction rate and any potential exotherm. A common molar ratio for this type of oxidation is a 2-3 fold excess of hydrogen peroxide to the boronic acid.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for several hours (e.g., 4-6 hours) or until the reaction is complete. The completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) by spotting for the disappearance of the starting material.
-
Neutralization: Once the reaction is complete, neutralize the solution by slowly adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.
-
Disposal of Deactivated Waste: The resulting aqueous solution containing inorganic borates can typically be disposed of as non-hazardous aqueous waste, in accordance with local regulations. It is recommended to flush with copious amounts of water if disposing down the drain, where permitted.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Isopropoxyphenylboronic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 3-Isopropoxyphenylboronic acid, fostering a culture of safety and building trust in laboratory practices.
Core Safety Principles:
When handling this compound, it is crucial to mitigate risks of exposure. This compound, like other boronic acids, is classified as an irritant to the eyes, skin, and respiratory system.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to ensure a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure that a chemical fume hood is operational and the work area is clean and free of clutter.[4] Locate the nearest eyewash station and safety shower and confirm they are accessible.[4][5][6]
-
Donning PPE: All personnel must wear the prescribed PPE as detailed in the table below before entering the designated handling area.
-
Handling the Compound:
-
Post-Handling:
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4][5] | Protects eyes from dust particles and potential splashes.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4][5] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[4][5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[4] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood to prevent the inhalation of dust particles.[1][4] | Minimizes the risk of respiratory tract irritation.[1][4] |
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE, empty containers, and residual chemical, must be treated as hazardous waste.[4][5][6]
-
Collection: Collect all contaminated materials in a designated, clearly labeled, and sealed container for hazardous waste.[5]
-
Storage: Store the hazardous waste container in a well-ventilated and secure area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, regional, and national regulations.[6][7] Do not pour waste down the drain.[5]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]
-
Spill: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5] Ensure the area is well-ventilated.[5]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
